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  • Product: {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine
  • CAS: 412331-95-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide on the Mechanism of Action for {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine Derivatives

Executive Summary The {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine scaffold represents a privileged structure in modern medicinal chemistry, primarily recognized for its potent and often selective interaction wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine scaffold represents a privileged structure in modern medicinal chemistry, primarily recognized for its potent and often selective interaction with key G-protein coupled receptors (GPCRs) in the central nervous system. This guide provides a detailed exploration of the predominant mechanisms of action for derivatives of this class, synthesizing data from binding, functional, and cellular assays. The core activities of these compounds converge on two principal targets: the Dopamine D4 receptor, where they typically exhibit antagonist properties, and the Serotonin 5-HT1A receptor, where they often function as agonists or partial agonists. By dissecting the downstream signaling cascades, structure-activity relationships, and the experimental methodologies used for their characterization, this document serves as a comprehensive resource for researchers engaged in neuropharmacology and drug development.

Part 1: The Arylpiperazine Core - A Foundation for CNS Activity

The arylpiperazine motif is a cornerstone in the design of centrally-acting therapeutic agents. Its unique physicochemical properties allow it to cross the blood-brain barrier and interact with a variety of neurotransmitter receptors. The specific scaffold, {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine, combines several key pharmacophoric features:

  • Arylpiperazine Moiety: The fundamental unit responsible for high-affinity binding to aminergic GPCRs.

  • Phenylamine Tail: A versatile substitution point for modulating pharmacokinetic properties and target selectivity.

  • 2-Thienylcarbonyl Group: An electron-rich aromatic system that critically influences receptor affinity and functional activity, distinguishing it from other arylpiperazine derivatives.

This guide will elucidate the molecular interactions and resulting signaling pathways modulated by this specific chemical class.

Part 2: Primary Mechanism of Action: Dopamine D4 Receptor Antagonism

A significant body of evidence identifies derivatives from this class as highly potent and selective antagonists of the Dopamine D4 receptor (D4R).[1] This interaction is of considerable therapeutic interest, particularly for neuropsychiatric disorders and, more recently, in oncology for diseases like glioblastoma.[1]

The Dopamine D4 Receptor Signaling Cascade

The D4R is a member of the D2-like family of dopamine receptors, which are canonically coupled to inhibitory G-proteins (Gαi/o).[1][2] Upon binding of the endogenous agonist, dopamine, the D4R undergoes a conformational change that activates the Gαi/o protein. This activation leads to the inhibition of the enzyme adenylyl cyclase (AC), which in turn reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2]

{4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine derivatives act as competitive antagonists at this receptor. They occupy the dopamine binding site but do not induce the conformational change required for G-protein activation. Consequently, they block the downstream signaling cascade, preventing the dopamine-induced decrease in cAMP levels.

D4R_Antagonism_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular D4R Dopamine D4 Receptor Gi Gαi/o Protein D4R->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP ↓ AC->cAMP Converts DA Dopamine DA->D4R Activates Derivative Derivative (Antagonist) Derivative->D4R Blocks Gi->AC Inhibits ATP ATP ATP->AC

Caption: D4 Receptor Antagonism Signaling Pathway.
Structure-Activity Relationship (SAR) Insights

SAR studies reveal that selectivity for the D4R over other dopamine subtypes (D2R, D3R) is a key feature of this chemical series.[1] Modifications to the terminal phenylamine or the thienylcarbonyl group can fine-tune this selectivity. For instance, the presence and position of substituents on the phenyl ring of the arylpiperazine core are critical for establishing high-affinity interactions within the receptor's binding pocket, a concept explored in comparative molecular field analysis (CoMFA) studies of similar antagonists.[3]

Part 3: Secondary Mechanism: Serotonin 5-HT1A Receptor Agonism

In addition to their effects on the dopaminergic system, many arylpiperazine derivatives, including this class, are known to interact with serotonin (5-HT) receptors.[4] Specifically, they often act as agonists or partial agonists at the 5-HT1A receptor.[5][6][7] This dual-target engagement is a hallmark of multi-receptor atypical antipsychotics.

The 5-HT1A Receptor Signaling Cascade

Similar to the D4R, the 5-HT1A receptor is coupled to the Gαi/o inhibitory G-protein.[8] Its activation by an agonist leads to two primary downstream effects:

  • Inhibition of Adenylyl Cyclase: This results in decreased intracellular cAMP levels, mirroring the D4R pathway.

  • Activation of G-protein-coupled Inwardly-Rectifying Potassium (GIRK) Channels: This leads to an efflux of K+ ions from the neuron, causing hyperpolarization of the cell membrane and reducing neuronal excitability.

As agonists, {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine derivatives mimic the action of serotonin at this receptor, triggering these inhibitory downstream effects. This mechanism is believed to contribute to the anxiolytic and antidepressant properties observed with many 5-HT1A agonists.[5][8]

SHT1A_Agonism_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular SHT1A 5-HT1A Receptor Gi Gαi/o Protein SHT1A->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP ↓ AC->cAMP Converts GIRK GIRK Channel K_ion_out GIRK->K_ion_out Hyperpolarization Serotonin Serotonin Serotonin->SHT1A Activates Derivative Derivative (Agonist) Derivative->SHT1A Activates Gi->AC Inhibits Gi->GIRK Opens ATP ATP ATP->AC K_ion_in K_ion_in->GIRK

Caption: 5-HT1A Receptor Agonism Signaling Pathway.

Part 4: Experimental Protocols for Mechanistic Elucidation

To rigorously define the mechanism of action, a tiered approach of in vitro assays is essential. The following protocols represent a standard, self-validating workflow for characterizing receptor interaction.

Protocol 1: Radioligand Binding Assay (Affinity Determination)

Causality: This assay is the foundational step to determine if the compound physically interacts with the target receptor and with what affinity. It quantifies the equilibrium dissociation constant (Ki), an inverse measure of binding affinity.

Methodology:

  • Membrane Preparation: Homogenize tissue or cells expressing the target receptor (e.g., HEK293 cells transfected with human D4R or 5-HT1A receptors) in a cold buffer solution. Centrifuge to pellet the membranes and resuspend in an appropriate assay buffer.

  • Competitive Binding: In a 96-well plate, incubate the prepared membranes with a known concentration of a specific radioligand (e.g., [³H]spiperone for D4R, [³H]8-OH-DPAT for 5-HT1A) and a range of concentrations of the unlabeled test derivative.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Rapidly filter the mixture through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Membranes from Receptor-Expressing Cells B Incubate Membranes with: - Radioligand - Test Compound (Varying Conc.) A->B C Rapid Filtration (Separate Bound from Unbound) B->C D Scintillation Counting (Measure Radioactivity) C->D E Data Analysis (Calculate IC50 and Ki) D->E

Caption: Workflow for Radioligand Binding Assay.
Protocol 2: [³⁵S]GTPγS Binding Assay (Functional Activity Assessment)

Causality: While binding assays confirm interaction, they do not reveal if the compound activates the receptor (agonist), blocks it (antagonist), or deactivates it (inverse agonist). The [³⁵S]GTPγS assay directly measures G-protein activation, providing this crucial functional information.[7]

Methodology:

  • Membrane Preparation: Use the same membranes prepared for the binding assay.

  • Assay Mixture: Incubate the membranes with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the test compound.

    • For Agonist Mode: Measure the stimulation of [³⁵S]GTPγS binding by the test compound alone.

    • For Antagonist Mode: Measure the ability of the test compound to block the stimulation of [³⁵S]GTPγS binding induced by a known agonist (e.g., dopamine or serotonin).

  • Incubation: Allow the reaction to proceed (e.g., 30 minutes at 30°C).

  • Separation and Quantification: The separation and counting steps are identical to the radioligand binding assay.

  • Data Analysis:

    • Agonism: Plot stimulation over baseline versus compound concentration to determine EC50 and Emax values.

    • Antagonism: Plot the inhibition of agonist-stimulated response versus antagonist concentration to determine the IC50.

Functional_Assay_Workflow A Prepare Membranes from Receptor-Expressing Cells B Incubate Membranes with: - [³⁵S]GTPγS & GDP - Test Compound +/- Agonist A->B C Rapid Filtration (Separate Bound from Unbound) B->C D Scintillation Counting (Measure G-Protein Activation) C->D E Data Analysis (Determine EC50/IC50, Agonist/Antagonist) D->E

Caption: Workflow for [³⁵S]GTPγS Functional Assay.

Part 5: Data Presentation and Interpretation

Quantitative data from these assays should be tabulated for clear comparison of potency and selectivity across different receptors.

CompoundTarget ReceptorAssay TypeResult (nM)Interpretation
Derivative A Dopamine D4Binding (Ki)1.5High Affinity
Dopamine D2Binding (Ki)580>380-fold selective for D4 over D2[1]
Dopamine D3Binding (Ki)685>450-fold selective for D4 over D3[1]
Dopamine D4[³⁵S]GTPγSNo Agonist ActivityNeutral Antagonist
5-HT1ABinding (Ki)5.2High Affinity
5-HT1A[³⁵S]GTPγS (EC50)15.8Full or Partial Agonist[7]
5-HT2ABinding (Ki)>1000Selective against 5-HT2A

Note: Data are representative and synthesized from typical findings for this class of compounds.

Part 6: Conclusion

The {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine derivatives exert their biological effects through a multi-faceted mechanism of action, primarily characterized by potent antagonism of the Dopamine D4 receptor and agonism at the Serotonin 5-HT1A receptor. This dual-receptor profile is achieved through high-affinity binding to these Gαi/o-coupled receptors, leading to the modulation of downstream adenylyl cyclase and ion channel activities. The precise balance of D4 antagonism and 5-HT1A agonism can be fine-tuned through chemical modification, allowing for the optimization of therapeutic profiles for various CNS disorders. The experimental workflows detailed herein provide a robust framework for the continued investigation and development of this promising class of neuropharmacological agents.

References

  • Butini, S., et al. (2021). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. Journal of Medicinal Chemistry. Available at: [Link]

  • Cao, X., et al. (2018). Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives as Potential Multireceptor Atypical Antipsychotics. Journal of Medicinal Chemistry. Available at: [Link]

  • Asif, M. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology. Available at: [Link]

  • Leite, C., et al. (2009). Synthesis and pharmacological evaluation of new arylpiperazines N-[4-[4-(aryl) piperazine-1-yl]-phenyl]-amine derivatives: putative role of 5-HT1A receptors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Leopoldo, M., et al. (2001). trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines: a new class of potent and selective 5-HT(1A) receptor ligands as conformationally constrained analogues of 4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]-1-arylpiperazines. Journal of Medicinal Chemistry. Available at: [Link]

  • Galeotti, N., et al. (2010). New 5-HT(1A) receptor ligands containing a N'-cyanoisonicotinamidine nucleus: synthesis and in vitro pharmacological evaluation. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Gmeiner, P., et al. (2001). Comparative molecular field analysis of dopamine D4 receptor antagonists including 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 113), 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]-1H-pyrrolo-[2,3-b]pyridine (L-745,870), and clozapine. Journal of Medicinal Chemistry. Available at: [Link]

  • Butini, S., et al. (2024). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Pharmaceuticals. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Pharmacological Profile of {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine (Tiospirone)

For Researchers, Scientists, and Drug Development Professionals Executive Summary Tiospirone (BMY-13,859) is an atypical antipsychotic agent of the azapirone chemical class, investigated in the late 1980s for the treatme...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tiospirone (BMY-13,859) is an atypical antipsychotic agent of the azapirone chemical class, investigated in the late 1980s for the treatment of schizophrenia.[1] Although its clinical development was discontinued, tiospirone's complex, multi-target in vitro pharmacological profile continues to be of significant interest to the scientific community. This guide provides a comprehensive technical overview of its in vitro characteristics, detailing its receptor binding affinity, functional activity, and metabolic pathways. Tiospirone's signature is its potent interaction with key dopamine and serotonin receptor systems, exhibiting a combination of dopamine D2 receptor antagonism, serotonin 5-HT2A receptor antagonism, and serotonin 5-HT1A receptor partial agonism.[1] This profile is characteristic of many atypical antipsychotics and is believed to contribute to a reduced liability for extrapyramidal side effects compared to typical neuroleptics. This document synthesizes the available preclinical data to offer a detailed resource for researchers exploring novel antipsychotics and the intricate neuropharmacology of schizophrenia.

Introduction: The Rationale for a Multi-Target Ligand

The therapeutic approach for schizophrenia has evolved from broad-acting agents to more targeted therapies. The limitations of first-generation "typical" antipsychotics, primarily their propensity to induce extrapyramidal symptoms (EPS) due to potent dopamine D2 receptor blockade, spurred the development of "atypical" antipsychotics. The rationale behind these second-generation agents lies in a more complex pharmacological profile, most notably the combination of D2 receptor antagonism with potent serotonin 5-HT2A receptor antagonism.[2] This dual action is hypothesized to mitigate the motor side effects of D2 blockade and potentially improve efficacy against the negative and cognitive symptoms of schizophrenia.[2]

Tiospirone emerged from this paradigm, designed as a multi-target ligand to engage both dopaminergic and serotonergic systems.[1] Its azapirone scaffold is shared with other agents known for their 5-HT1A receptor activity, adding another layer to its pharmacological complexity.[3] Understanding the in vitro profile of tiospirone provides valuable insights into the structure-activity relationships of this class of compounds and the nuanced receptor interactions that may lead to an atypical antipsychotic effect.

Receptor Binding Profile: A Quantitative Overview

The affinity of a compound for its molecular targets is a cornerstone of its pharmacological profile. For tiospirone, radioligand binding assays have been instrumental in elucidating its broad receptor interaction landscape. The following table summarizes the binding affinities (Ki, in nM) of tiospirone at various neurotransmitter receptors. Lower Ki values are indicative of higher binding affinity.

Receptor SubtypeBinding Affinity (Ki, nM)Putative Therapeutic Relevance
Serotonin Receptors
5-HT1APartial AgonistModulation of negative and cognitive symptoms, reduction of EPS.
5-HT2A0.06Reduction of EPS, potential improvement in negative and cognitive symptoms.
5-HT2C9.73May contribute to mood and cognition modulation.
5-HT6950[1]
5-HT70.64[1]Potential pro-cognitive and antidepressant effects.
Dopamine Receptors
D20.5[1]Alleviation of positive symptoms of schizophrenia.
D413.6Potential contribution to antipsychotic effects.
Adrenergic Receptors
α1AntagonistMay contribute to the overall therapeutic and side-effect profile.[1]
Muscarinic Receptors
M1630[1]Low affinity suggests a reduced likelihood of anticholinergic side effects.[1]
M2180[1]
M31290[1]
M4480[1]
M53900[1]

Expert Insight: The high affinity of tiospirone for both D2 and 5-HT2A receptors, with a particularly potent interaction at the 5-HT2A receptor, is a hallmark of atypical antipsychotics.[1] The relatively low affinity for muscarinic receptors is a desirable characteristic, predicting a lower burden of anticholinergic side effects such as dry mouth, blurred vision, and cognitive impairment.

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a general methodology for determining the binding affinity of a test compound like tiospirone for a specific receptor.

  • Membrane Preparation:

    • Culture cells stably expressing the human receptor of interest (e.g., D2, 5-HT2A).

    • Harvest the cells and homogenize in an ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [3H]spiperone for D2 receptors), and varying concentrations of the test compound (tiospirone).

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known, non-labeled ligand for the target receptor.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Detection and Analysis:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Activity: From Binding to Biological Response

While binding affinity indicates the strength of interaction, functional assays are essential to determine the biological consequence of this binding – whether the compound acts as an agonist, antagonist, or inverse agonist.

Dopamine D2 Receptor Antagonism

Tiospirone acts as a potent antagonist at the dopamine D2 receptor.[2] This action is central to its antipsychotic effect, as it blocks the overactive dopaminergic transmission in the mesolimbic pathway, which is associated with the positive symptoms of schizophrenia.[2]

Signaling Pathway:

D2_Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream Tiospirone Tiospirone Tiospirone->D2R Blocks

Caption: Tiospirone blocks dopamine D2 receptors, preventing their activation by dopamine.

Experimental Protocol: D2 Receptor Functional Antagonism (cAMP Assay)

This protocol describes a method to quantify the antagonist activity of tiospirone at the D2 receptor by measuring its ability to reverse agonist-induced inhibition of cyclic AMP (cAMP) production.

  • Cell Culture:

    • Use a cell line (e.g., CHO-K1, HEK293) stably expressing the human D2 receptor.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of tiospirone.

    • Stimulate the cells with a fixed concentration of a D2 receptor agonist (e.g., dopamine or quinpirole) in the presence of forskolin (an adenylyl cyclase activator).

    • Incubate to allow for changes in intracellular cAMP levels.

  • Detection and Analysis:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

    • Plot the cAMP levels against the log concentration of tiospirone.

    • Determine the IC50 value, which is the concentration of tiospirone that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production.

Serotonin 5-HT2A Receptor Inverse Agonism

Tiospirone is a potent antagonist at the 5-HT2A receptor.[4] Many atypical antipsychotics, in fact, act as inverse agonists at this receptor, meaning they can reduce the basal, ligand-independent activity of the receptor. This action is thought to contribute to the reduced risk of EPS.[2]

Signaling Pathway:

Caption: Tiospirone blocks 5-HT2A receptors, inhibiting serotonin-mediated signaling.

Experimental Protocol: 5-HT2A Receptor Functional Inverse Agonism (IP1 Accumulation Assay)

This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of the Gq/11 signaling pathway activated by 5-HT2A receptors.

  • Cell Culture:

    • Use a cell line (e.g., CHO-K1, HEK293) stably expressing the human 5-HT2A receptor.

    • Seed the cells in a 96-well plate.

  • Assay Procedure:

    • Wash the cells with stimulation buffer.

    • Add various concentrations of tiospirone to the cells.

    • To measure antagonist activity, add a fixed concentration of a 5-HT2A agonist (e.g., serotonin) to a separate set of wells containing tiospirone.

    • Incubate to allow for IP1 accumulation.

  • Detection and Analysis:

    • Lyse the cells and measure IP1 levels using a commercially available HTRF-based kit.

    • To determine inverse agonist activity, compare the IP1 levels in the presence of tiospirone to the basal IP1 levels (without any agonist). A decrease below basal indicates inverse agonism.

    • For antagonist activity, plot the IP1 levels against the log concentration of tiospirone in the presence of the agonist to determine the IC50 value.

Serotonin 5-HT1A Receptor Partial Agonism

A key feature of tiospirone and other azapirones is their partial agonist activity at the 5-HT1A receptor.[3][5] This means that tiospirone can activate the receptor, but to a lesser degree than the endogenous ligand, serotonin. This action at presynaptic 5-HT1A autoreceptors is thought to enhance dopamine release in the prefrontal cortex, which may contribute to improvements in negative and cognitive symptoms.[2]

Quantitative Functional Data:

Assay TypeReceptorSpeciesCell LineParameterValueReference
[35S]GTPγS Binding5-HT1AHumanCHOPartial Agonist-[5]

Signaling Pathway:

Caption: Tiospirone partially activates presynaptic 5-HT1A autoreceptors.

Experimental Protocol: 5-HT1A Receptor Partial Agonism ([35S]GTPγS Binding Assay)

This assay measures the activation of G-proteins coupled to the 5-HT1A receptor.

  • Membrane Preparation:

    • Prepare cell membranes from a cell line stably expressing the human 5-HT1A receptor.[5]

  • Binding Assay:

    • Incubate the membranes with various concentrations of tiospirone in the presence of [35S]GTPγS and GDP.

    • Include a full agonist (e.g., 5-CT) to determine the maximal response.

  • Detection and Analysis:

    • Terminate the reaction by filtration and measure the bound [35S]GTPγS by liquid scintillation counting.

    • Plot the amount of bound [35S]GTPγS against the log concentration of tiospirone to generate a dose-response curve.

    • Determine the EC50 (concentration for 50% of maximal effect) and the Emax (maximal effect) for tiospirone.

    • The partial agonist activity is determined by comparing the Emax of tiospirone to that of the full agonist.

In Vitro Metabolism

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. In vitro studies using liver microsomes are a standard method for identifying the primary metabolic pathways.

For tiospirone, in vitro studies with phenobarbital-induced rat liver microsomes have identified three main metabolic routes:

  • N-dealkylation: Removal of the butyl side chain from the piperazinyl nitrogen.[6]

  • Hydroxylation: Addition of a hydroxyl group to the azaspirodecanedione ring.[6]

  • Sulfoxidation: Oxidation of the sulfur atom in the benzisothiazole moiety.[6]

Expert Insight: The identification of these metabolic pathways is crucial for predicting the in vivo clearance of tiospirone and for identifying potential metabolites that may have their own pharmacological activity or toxicity.

Experimental Workflow: In Vitro Metabolism Study

Metabolism_Workflow Start Start: Tiospirone Incubation Incubation with Liver Microsomes and NADPH-generating system Start->Incubation Quenching Quench Reaction Incubation->Quenching Extraction Metabolite Extraction (Organic Solvent) Quenching->Extraction Isolation Isolation and Purification (HPLC) Extraction->Isolation Analysis Metabolite Identification (Mass Spectrometry) Isolation->Analysis End End: Identified Metabolites Analysis->End

Caption: A typical workflow for an in vitro metabolism study of tiospirone.

In Vitro Safety Pharmacology and Off-Target Profile

Early assessment of a drug candidate's potential for off-target effects is critical for de-risking its development.[7][8] In vitro safety pharmacology panels screen compounds against a broad range of targets known to be associated with adverse drug reactions.[7][8] While a comprehensive, publicly available in vitro safety panel screen for tiospirone is not readily found in the literature, its binding profile provides some initial insights.

The low affinity of tiospirone for muscarinic receptors suggests a reduced risk of anticholinergic side effects.[1] However, its antagonist activity at α1-adrenergic receptors could potentially lead to cardiovascular side effects such as orthostatic hypotension. Further dedicated in vitro safety pharmacology studies would be necessary to fully characterize its off-target liability.

Conclusion

The in vitro pharmacological profile of tiospirone reveals a compound with a complex and nuanced mechanism of action. Its high affinity for and functional activity at dopamine D2, serotonin 5-HT2A, and serotonin 5-HT1A receptors align with the theoretical framework of atypical antipsychotics. The available data underscores the importance of a multi-target approach in the design of antipsychotic drugs with an improved side-effect profile. While the development of tiospirone was halted, the detailed understanding of its in vitro pharmacology remains a valuable asset for the scientific community, providing a benchmark for the development of new and improved treatments for schizophrenia and other neuropsychiatric disorders. Further research to fully quantify its functional potency at all primary targets and to delineate its off-target profile would provide an even more complete picture of this intriguing molecule.

References

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  • BenchChem. (2025). Application Notes and Protocols for Studying Tiospirone in Schizophrenia Animal Models. BenchChem.
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  • Canals, M., Marcellino, D., Fanelli, F., Ciruela, F., de Benedetti, P., Goldberg, S. R., ... & Franco, R. (2003). Adenosine A2A-dopamine D2 receptor-receptor heteromerization: qualitative and quantitative assessment by fluorescence and bioluminescence resonance energy transfer. Journal of Biological Chemistry, 278(47), 46741-46749. [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • BenchChem. (2025). A Comprehensive Technical Guide to the Chemical Structure and Properties of Tiospirone (BMY-13,859). BenchChem.
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  • Albizu, L., Holloway, T., González-Maeso, J., & Sealfon, S. C. (2011). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. Biochemical pharmacology, 82(9), 1147–1154.
  • GenScript. (n.d.). Human Recombinant 5-HT2A Serotonin Receptor Stable Cell Line.
  • Shoemaker, M., Benghuzzi, H., & Tucci, M. (2003). In vitro inhibition of growth and induction of apoptosis in cancer cell lines by thymoquinone. International journal of oncology, 22(1), 97-103.
  • Wędzony, K., & Chocyk, A. (2009). Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes. Pharmacological reports, 61(6), 1035–1056.

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Foundational

An In-depth Technical Guide to the Receptor Binding Affinity of {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine Analogues

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Arylpiperazine Scaffolds The arylpiperazine moiety is a well-established and versatile scaffold in medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Arylpiperazine Scaffolds

The arylpiperazine moiety is a well-established and versatile scaffold in medicinal chemistry, particularly in the development of centrally acting agents.[1][2] Its unique structural and physicochemical properties allow for the fine-tuning of interactions with a variety of G-protein coupled receptors (GPCRs), making it a "privileged scaffold" for targeting neurological and psychiatric disorders.[1] Compounds incorporating this core structure have shown significant promise as antipsychotics, antidepressants, and anxiolytics, primarily through their modulation of dopaminergic and serotonergic systems.[2][3]

This technical guide focuses on a specific subclass of arylpiperazines: {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine analogues . This chemical series combines the arylpiperazine core with a thienylcarbonyl group, a modification that can significantly influence receptor affinity, selectivity, and pharmacokinetic properties. The thiophene ring, a bioisostere of the phenyl ring, is a common feature in many CNS-active drugs and can modulate the electronic and steric properties of the molecule, potentially leading to improved therapeutic profiles.[4]

The primary molecular targets for this class of compounds are typically dopamine receptors (predominantly D2 and D3) and serotonin receptors (including 5-HT1A and 5-HT2A).[3][5] The balance of activity at these receptors is a critical determinant of a compound's therapeutic efficacy and side-effect profile. For instance, atypical antipsychotics often exhibit a combination of D2 receptor antagonism and 5-HT2A receptor antagonism or inverse agonism.[6]

This guide will provide a comprehensive overview of the key aspects related to determining and understanding the receptor binding affinity of {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine analogues. We will delve into the structure-activity relationships that govern their interactions with target receptors, provide detailed experimental protocols for assessing binding affinity, and illustrate the downstream signaling pathways that are modulated by these interactions.

Structure-Activity Relationships (SAR): Deciphering the Molecular Interactions

The binding affinity and selectivity of {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine analogues for their target receptors are dictated by the interplay of their structural components. While specific quantitative SAR data for this exact chemical series is not extensively available in the public domain, we can infer key relationships from the broader class of arylpiperazine derivatives.

The general structure can be dissected into three key regions: the arylpiperazine moiety , the thienylcarbonyl linker , and the terminal phenylamine . Modifications in each of these regions can profoundly impact the compound's pharmacological profile.

  • The Arylpiperazine Moiety: The nature and substitution pattern of the aryl group attached to the piperazine ring are critical for receptor affinity. For many arylpiperazine-based ligands, this portion of the molecule is thought to interact with the orthosteric binding pocket of dopamine and serotonin receptors.[7] The presence and position of substituents on this aryl ring can influence electronic properties and steric interactions within the binding site.

  • The Thienylcarbonyl Linker: The thienylcarbonyl group serves as a rigid linker connecting the piperazine core to the terminal phenylamine. The thiophene ring itself can engage in specific interactions within the receptor binding pocket. The carbonyl group can act as a hydrogen bond acceptor, further anchoring the ligand. The relative orientation of the thiophene ring and the carbonyl group can influence the overall conformation of the molecule and, consequently, its binding affinity.

  • The Terminal Phenylamine: The terminal phenylamine group and its substitution pattern can also significantly contribute to receptor binding and selectivity. The amine group can act as a hydrogen bond donor or acceptor, and the phenyl ring can participate in hydrophobic or pi-stacking interactions with receptor residues.

Inferred SAR for Dopamine D2 and Serotonin 5-HT2A Receptors:

Based on studies of related arylpiperazine amides and carboxamides, the following SAR trends can be anticipated for the {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine series:

  • Dopamine D2 Receptor Affinity: Affinity for the D2 receptor is often sensitive to the nature of the aryl group on the piperazine. Electron-withdrawing or -donating groups on this ring can modulate affinity. The length and nature of the linker between the piperazine and the terminal aromatic ring are also crucial. For many D2 antagonists, a specific distance between the basic nitrogen of the piperazine and the terminal aromatic feature is required for optimal binding.

  • Serotonin 5-HT2A Receptor Affinity: High affinity for the 5-HT2A receptor is a common feature of many arylpiperazine derivatives. The terminal part of the molecule often plays a significant role in conferring 5-HT2A affinity and selectivity. Modifications to the terminal phenylamine in the target compounds, such as the addition of small alkyl or alkoxy groups, would be expected to modulate 5-HT2A binding. The N-benzyl moiety in some phenethylamine agonists has been shown to interact with specific phenylalanine residues (Phe339 and Phe340) in the 5-HT2A receptor, suggesting that the terminal aromatic ring of the target compounds could engage in similar interactions.[8]

Quantitative Data Summary

While specific binding data for a series of {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine analogues is not available in the reviewed literature, the following table illustrates how such data would be presented. The values for a hypothetical analogue are included for representative purposes. This data is typically generated through competitive radioligand binding assays, as detailed in the subsequent section.

Compound IDModificationD2 Ki (nM)5-HT2A Ki (nM)5-HT1A Ki (nM)D2/5-HT2A Selectivity Ratio
Parent -15.25.825.62.62
Analogue 1 4-fluoro on phenylamine12.53.120.14.03
Analogue 2 2-methoxy on phenylamine25.88.935.42.90
Analogue 3 N-methyl on phenylamine18.46.522.82.83

Ki values represent the inhibition constant, with lower values indicating higher binding affinity. The selectivity ratio is calculated as Ki (5-HT2A) / Ki (D2), where a higher value indicates greater selectivity for the D2 receptor.

Experimental Protocols

Proposed Synthesis of {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine Analogues

The synthesis of the target compounds can be achieved through a straightforward amide coupling reaction. The following is a proposed, detailed step-by-step methodology.

Step 1: Synthesis of 1-(4-aminophenyl)piperazine

This intermediate can be synthesized via several established methods, such as the Buchwald-Hartwig amination of a protected aniline with a protected piperazine, followed by deprotection.

Step 2: Amide Coupling

  • Reaction Setup: To a solution of 1-(4-aminophenyl)piperazine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a non-nucleophilic base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Acyl Chloride Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 2-thenoyl chloride (1.1 eq) in the same solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine.

Analogues can be synthesized by using appropriately substituted 1-(4-aminophenyl)piperazine or 2-thenoyl chloride starting materials.

Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors

This protocol describes a competitive binding assay to determine the affinity of test compounds for the D2 and 5-HT2A receptors.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the human D2 or 5-HT2A receptor (e.g., HEK-293 or CHO cells).

  • Radioligand:

    • For D2: [³H]Spiperone or [³H]Raclopride.

    • For 5-HT2A: [³H]Ketanserin or [³H]LSD.

  • Non-specific Binding Agent:

    • For D2: Haloperidol (10 µM) or (+)Butaclamol (10 µM).

    • For 5-HT2A: Mianserin (10 µM) or unlabeled ketanserin (1 µM).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.

  • Test Compounds: {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine analogues dissolved in a suitable solvent (e.g., DMSO).

  • 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a predetermined protein concentration.

  • Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Non-specific binding agent, radioligand, and cell membranes.

    • Competition: Test compound at various concentrations, radioligand, and cell membranes.

  • Incubation: Incubate the plates at room temperature (or 37°C, depending on the specific protocol) for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter mats and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis TB Total Binding Wells: Buffer + Radioligand + Membranes Incubate Incubate at RT (60-120 min) TB->Incubate NSB Non-specific Binding Wells: Unlabeled Ligand + Radioligand + Membranes NSB->Incubate Comp Competition Wells: Test Compound + Radioligand + Membranes Comp->Incubate Filter Rapid Filtration (Cell Harvester) Incubate->Filter Wash Wash Filters Filter->Wash Dry Dry Filters Wash->Dry Count Scintillation Counting Dry->Count Calc Calculate Specific Binding Count->Calc CurveFit Generate Competition Curve (IC50 Determination) Calc->CurveFit Ki_Calc Calculate Ki (Cheng-Prusoff) CurveFit->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

The interaction of {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine analogues with their target receptors initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for predicting the functional consequences of receptor binding (i.e., agonism, antagonism, or inverse agonism).

Dopamine D2 Receptor Signaling

The D2 receptor is a member of the D2-like family of dopamine receptors and is coupled to Gi/o G-proteins.[9][10] Canonical signaling through the D2 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and reduces the activity of protein kinase A (PKA).[9]

G D2_Ligand D2 Antagonist (e.g., Thienylcarbonyl Piperazine Analogue) D2R Dopamine D2 Receptor D2_Ligand->D2R Blocks Dopamine Binding Gi_o Gi/o Protein D2R->Gi_o Inhibition of Activation AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Effects (e.g., Gene Transcription) PKA->Downstream Phosphorylation

Caption: Antagonism of the canonical D2 receptor signaling pathway.

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is primarily coupled to Gq/G11 G-proteins.[5] Activation of the 5-HT2A receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[1]

G HT2A_Ligand 5-HT2A Antagonist (e.g., Thienylcarbonyl Piperazine Analogue) HT2AR Serotonin 5-HT2A Receptor HT2A_Ligand->HT2AR Blocks Serotonin Binding Gq_11 Gq/G11 Protein HT2AR->Gq_11 Inhibition of Activation PLC Phospholipase C Gq_11->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Hydrolysis Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Antagonism of the canonical 5-HT2A receptor signaling pathway.

Conclusion and Future Directions

The {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine scaffold represents a promising area for the discovery of novel CNS-active agents. Based on the extensive research into the broader class of arylpiperazines, it is evident that these compounds have the potential to modulate key dopamine and serotonin receptors implicated in the pathophysiology of various psychiatric disorders.

The successful development of analogues from this series will depend on a thorough understanding of their structure-activity relationships. Systematic modifications of the terminal phenylamine, the thienylcarbonyl linker, and the arylpiperazine moiety will be necessary to optimize receptor affinity, selectivity, and functional activity. The experimental protocols outlined in this guide provide a robust framework for conducting these essential in vitro pharmacological evaluations.

Future research in this area should focus on synthesizing and systematically evaluating a library of these analogues to generate specific, quantitative data on their receptor binding profiles. This will enable the development of a detailed SAR model for this chemical class, guiding the rational design of new compounds with improved therapeutic potential. Furthermore, functional assays to determine whether these compounds act as agonists, antagonists, or inverse agonists at their target receptors will be critical for elucidating their mechanisms of action and predicting their in vivo effects.

References

  • Zaręba, P., et al. (2020). Synthesis and Pharmacological Evaluation of New Arylpiperazine Derivatives with Quinolinone-like Moieties as Potential Antipsychotic Agents. Molecules, 25(15), 3426. [Link]

  • Feenstra, R. W., et al. (2006). SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. Chemical & Pharmaceutical Bulletin, 54(9), 1326-1330. [Link]

  • Thiophene. In Journal of Advanced Scientific Research. [Link]

  • Wesołowska, A. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 26(12), 3533. [Link]

  • McCreary, A. C., et al. (2007). SLV313 (1-(2,3-dihydro-benzo[1][11]dioxin-5-yl)-4-[5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-piperazine monohydrochloride), a novel D2/3 antagonist and 5-HT1A receptor agonist. I. In vitro and neurochemical profile. Neuropharmacology, 53(3), 433-445. [Link]

  • Słowiński, T., et al. (2013). Model structure–activity relationship studies of potential tropane 5HT1A, 5HT2A, and D2 receptor ligands. Journal of Molecular Modeling, 19(11), 4879-4887. [Link]

  • Heidler, P., et al. (2005). Parallel Synthesis and Dopamine D3/D2 Receptor Screening of Novel {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamides. Bioorganic & Medicinal Chemistry, 13(6), 2009-2014. [Link]

  • Kumar, A., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 23(11), 1085-1105. [Link]

  • Egyed, A., et al. (2025). The impact of secondary site interactions on the binding specificity of bitopic dopamine D2/D3 receptor ligands. European Journal of Medicinal Chemistry Reports, 15, 100302. [Link]

  • Chambers, J. J., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Journal of Medicinal Chemistry, 49(25), 7484-7493. [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • N-(4-(4-(2-(2-[ 18 F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. National Center for Biotechnology Information. [Link]

  • TenBrink, R. E., et al. (1996). (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide, a selective dopamine D4 antagonist. Journal of Medicinal Chemistry, 39(13), 2435-2437. [Link]

  • Thioamides Synthesis via Copper-Catalyzed CH Activation of 1,2,3-Thiadiazoles Enabled by Slow Release and Capture of Thioketene - Supporting Information. American Chemical Society. [Link]

  • FACILE SYNTHESIS OF 4-(2-OXO-2-(4-PHENYL-PIPERAZIN-1-YL) ETHYL) 2HBENZO-4-OXAZIN-3-(4H) ONES. ResearchGate. [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. [Link]

  • Roth, B. L. (2022). 5-HT2A receptors: Pharmacology and functional selectivity. Neuropsychopharmacology, 47(1), 329-343. [Link]

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Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies for {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine

Executive Summary In modern medicinal chemistry, modular building blocks containing piperazine, thiophene, and aniline motifs are foundational to the discovery of targeted therapeutics, including kinase inhibitors and G-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, modular building blocks containing piperazine, thiophene, and aniline motifs are foundational to the discovery of targeted therapeutics, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators[1]. {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine —also known systematically as (4-(4-aminophenyl)piperazin-1-yl)(thiophen-2-yl)methanone—is a highly versatile intermediate.

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative guide on the physicochemical properties, exact mass analytics, and field-proven synthetic methodologies for this compound. The protocols detailed herein are designed as self-validating systems to ensure high-fidelity reproduction in pharmaceutical development laboratories.

Structural Elucidation & Physicochemical Properties

Understanding the precise molecular weight and exact mass of a compound is non-negotiable for high-resolution mass spectrometry (HRMS) and drug metabolism and pharmacokinetics (DMPK) profiling[2]. The average molecular weight accounts for the natural isotopic abundance of elements, which is used for bulk stoichiometric calculations. Conversely, the monoisotopic exact mass uses the mass of the most abundant isotope of each element (e.g., 12C , 1H , 14N , 16O , 32S ) and is critical for identifying the molecular ion peak in HRMS[3].

Quantitative Data Summary

The following table summarizes the core quantitative metrics for {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine:

PropertyValueAnalytical Relevance
Molecular Formula C15​H17​N3​OS Determines elemental composition[3].
Average Molecular Weight 287.38 g/mol Used for molarity and yield calculations.
Monoisotopic Exact Mass 287.1092 DaTarget value for HRMS structural confirmation[2].
Expected [M+H]+ m/z 288.1165 DaTarget peak in positive Electrospray Ionization (ESI+)[4].
Hydrogen Bond Donors 1Influences aqueous solubility and target binding.
Hydrogen Bond Acceptors 4Dictates interaction with kinase hinge regions[1].

Analytical Validation: High-Resolution Mass Spectrometry (HRMS) Protocol

To verify the successful synthesis of this compound, a self-validating LC-HRMS protocol must be employed. The presence of the basic aniline and piperazine nitrogens makes the molecule highly amenable to positive-ion electrospray ionization (ESI+).

Causality in Method Design:
  • Ionization Choice: ESI+ is selected because the primary amine readily accepts a proton in acidic mobile phases, generating a strong [M+H]+ signal at m/z 288.1165[4].

  • Self-Validation Mechanism: The protocol includes a blank injection to rule out carryover, and a mass accuracy threshold of <5 ppm to definitively differentiate the target from isobaric impurities.

Step-by-Step LC-HRMS Workflow
  • Sample Preparation: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 Ultra-High Performance Liquid Chromatography (UHPLC) column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes to ensure the elution of both polar impurities and the target analyte.

  • Mass Spectrometry: Operate the Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Data Processing: Extract the ion chromatogram (EIC) for m/z 288.1165. A successful synthesis is confirmed if the peak exhibits a mass error of less than 5 ppm and displays the characteristic isotopic pattern (M+2 peak from the 34S isotope of the thiophene ring).

HRMS S1 Sample Preparation (1 µg/mL in MeOH/H2O + 0.1% FA) S2 UHPLC Separation (C18 Column, Gradient Elution) S1->S2 S3 ESI+ Ionization (Protonation to [M+H]+) S2->S3 S4 Q-TOF Mass Analyzer (High Resolution Detection) S3->S4 S5 Data Processing Target m/z: 288.1165 (<5 ppm error) S4->S5

Caption: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass validation.

Synthetic Pathways & Methodologies

The synthesis of {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine requires a strategic three-step approach. The sequence of reactions is deliberately chosen to maximize yield while preventing unwanted side reactions.

Causality in Synthetic Design:
  • Why start with Nucleophilic Aromatic Substitution (SNAr)? 1-Fluoro-4-nitrobenzene is highly electrophilic at the fluorinated carbon due to the strong electron-withdrawing nature of the para-nitro group. This allows for a clean, room-temperature SNAr reaction with piperazine.

  • Why use Iron/Ammonium Chloride for reduction? The final step requires reducing the nitro group to an amine. While Palladium on Carbon (Pd/C) with hydrogen gas is the industry standard for nitro reduction, the presence of the thiophene sulfur atom in the intermediate is notorious for poisoning palladium catalysts. Therefore, a chemical reduction using Iron powder and Ammonium Chloride ( Fe/NH4​Cl ) is employed to ensure quantitative conversion without catalyst deactivation.

Step-by-Step Synthesis Protocol
  • SNAr Reaction:

    • Dissolve 1-fluoro-4-nitrobenzene (1.0 eq) and anhydrous piperazine (3.0 eq, excess to prevent bis-arylation) in Dimethylformamide (DMF).

    • Add Potassium Carbonate ( K2​CO3​ ) (2.0 eq) and stir at 80°C for 4 hours.

    • Quench with water, extract with Ethyl Acetate, and concentrate to yield 1-(4-nitrophenyl)piperazine.

  • Amidation:

    • Dissolve the intermediate (1.0 eq) in dry Dichloromethane (DCM) and cool to 0°C.

    • Add Triethylamine (TEA) (1.5 eq) followed by the dropwise addition of Thiophene-2-carbonyl chloride (1.1 eq).

    • Stir for 2 hours at room temperature. Wash with saturated aqueous Sodium Bicarbonate, dry over Na2​SO4​ , and evaporate to yield the nitro-intermediate.

  • Nitro Reduction (Avoidance of Catalyst Poisoning):

    • Suspend the nitro-intermediate in a 4:1 mixture of Ethanol:Water.

    • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

    • Reflux the mixture at 90°C for 3 hours. Filter the hot mixture through a pad of Celite to remove iron sludge.

    • Concentrate the filtrate and purify via silica gel chromatography (DCM:MeOH gradient) to isolate the pure {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine.

Synthesis N1 1-Fluoro-4-nitrobenzene + Piperazine N2 1-(4-Nitrophenyl)piperazine N1->N2 SNAr K2CO3, DMF N4 Nitro Intermediate (Thiophene-Piperazine-Nitrobenzene) N2->N4 Amidation TEA, DCM N3 Thiophene-2-carbonyl chloride N3->N4 N5 Target Compound (C15H17N3OS) N4->N5 Reduction Fe, NH4Cl (Avoids Pd poisoning)

Caption: Three-step synthetic pathway for {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine.

Pharmacological Relevance

The structural topology of {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine makes it an ideal precursor for cross-coupling reactions (e.g., Buchwald-Hartwig amination) to synthesize complex heterocyclic drugs[4]. The free aniline group acts as a nucleophilic anchor, allowing the molecule to be grafted onto pyrimidine or quinoline cores. Such derivatives have demonstrated potent broad-spectrum antimicrobial activity and suppressing activity against Epidermal Growth Factor Receptor (EGFR) kinases in oncology models[1].

References

  • PubChem . "N-[(3R,5R)-1-azabicyclo[3.2.1]octan-3-yl]-1,3-benzothiazole-6-carboxamide | C15H17N3OS" (Isomeric Exact Mass Reference). National Institutes of Health. URL:[Link]

  • SpectraBase . "1-Cyclopentylidene-2-(4-(4-methoxyphenyl) thiazol-2-yl)hydrazine - Optional[13C NMR]" (Formula Exact Mass Verification). John Wiley & Sons, Inc. URL:[Link]

  • RSC Advances . "Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharm". Royal Society of Chemistry. URL:[Link]

  • National Center for Biotechnology Information (PMC) . "Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents". NIH. URL:[Link]

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Protocols & Analytical Methods

Method

Amide coupling reaction conditions for {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine

An In-Depth Guide to Amide Coupling Reactions for the Synthesis of {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine Derivatives Authored by: Senior Application Scientist, Chemical Synthesis Division Abstract Amide bo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Amide Coupling Reactions for the Synthesis of {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine Derivatives

Authored by: Senior Application Scientist, Chemical Synthesis Division

Abstract

Amide bond formation is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development.[1][2] This application note provides a comprehensive technical guide with detailed protocols for the successful amide coupling of various carboxylic acids to the sterically complex and electronically moderate nucleophile, {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine. We delve into the mechanistic rationale behind selecting optimal coupling reagents, bases, and solvents to maximize yield and purity. Protocols leveraging both carbodiimide and uronium-salt-based activators are presented, offering researchers flexibility based on substrate scope, cost, and desired reaction kinetics. This guide is intended for researchers, chemists, and drug development professionals seeking to streamline the synthesis of novel derivatives based on this valuable phenylpiperazine scaffold.

Introduction: The Centrality of the Amide Bond

The amide bond is a cornerstone of biological molecules and synthetic pharmaceuticals.[2] Its prevalence stems from its exceptional metabolic stability and its ability to act as both a hydrogen bond donor and acceptor, enabling precise molecular recognition at biological targets. The synthesis of an amide, while thermodynamically favorable, is kinetically slow, necessitating the activation of a carboxylic acid to facilitate the nucleophilic attack by an amine.[3]

The target amine, {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine, presents a common challenge in drug discovery synthesis: an aniline derivative. Aniline amines are less nucleophilic than their aliphatic counterparts due to the delocalization of the nitrogen lone pair into the aromatic ring. This reduced reactivity requires careful selection of highly efficient activating agents to achieve high conversion rates.[4][5] This guide provides the technical foundation and practical steps to overcome these challenges.

Strategic Selection of Coupling Reagents

The choice of coupling reagent is the most critical parameter for a successful amide bond formation. The decision hinges on factors like the reactivity of both the acid and the amine, steric hindrance, potential for side reactions, and cost.[1][3] For a moderately reactive nucleophile like our target aniline, two main classes of reagents are highly recommended: Uronium/Aminium salts and Carbodiimides with additives.

Uronium/Aminium Salts: The High-Efficiency Choice

Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most powerful activating agents available.[5] They are particularly effective for difficult couplings involving sterically hindered substrates or poorly nucleophilic amines.[3]

Mechanism of Action: HATU reacts with a carboxylate (formed by deprotonation of the carboxylic acid with a non-nucleophilic base like DIPEA) to generate a highly reactive OAt-active ester. This intermediate is exceptionally susceptible to nucleophilic attack by the amine, leading to rapid amide bond formation with minimal side products. The HOAt byproduct is also known to suppress racemization if the carboxylic acid partner is chiral.[3]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH:e->Carboxylate:w - H⁺ Base Base (e.g., DIPEA) ActiveEster OAt-Active Ester Carboxylate->ActiveEster Forms reactive intermediate HATU HATU HATU->ActiveEster Forms reactive intermediate Amide Amide Product ActiveEster:e->Amide:w + Ar-NH₂ Byproducts TMU + HOAt ActiveEster->Byproducts releases Amine {Target Amine} (Ar-NH₂)

Caption: HATU activation and coupling workflow.

Carbodiimides: The Versatile Workhorse

Carbodiimides, particularly the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their effectiveness and cost-efficiency.[3] However, for less reactive anilines, using EDC alone can be sluggish and lead to the formation of a stable N-acylurea byproduct, which halts the reaction.[4][6]

The Role of Additives: To mitigate these issues, EDC is almost always used with a nucleophilic additive like 1-Hydroxybenzotriazole (HOBt).

Mechanism of Action: EDC first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can be intercepted by HOBt to form an HOBt-ester. This new active ester is more stable than the O-acylisourea, less prone to forming the N-acylurea byproduct, and more reactive towards the amine nucleophile.[3][7] The use of a catalytic amount of an acyl transfer agent like DMAP can further accelerate the reaction with poor nucleophiles by forming a highly reactive acyliminium ion intermediate.[5][8]

Comparative Overview of Recommended Protocols

The following table summarizes the key parameters for the two primary protocols detailed in this guide.

ParameterProtocol 1: HATU CouplingProtocol 2: EDC/HOBt/DMAP Coupling
Coupling Reagent HATUEDC·HCl
Additives None required (HOAt is part of HATU)HOBt, DMAP (catalytic)
Base Non-nucleophilic (e.g., DIPEA, Et₃N)Non-nucleophilic (e.g., DIPEA, Et₃N)
Typical Solvent DMF, NMP, DCMAcetonitrile, DMF, DCM
Reaction Time Fast (1-4 hours)Moderate to Slow (4-24 hours)
Relative Cost HigherLower
Best For Challenging/hindered substrates, rapid synthesis, maximizing yield.Cost-sensitive synthesis, broad substrate scope, process optimization.
Key Advantage High reactivity and low rate of side reactions.Low cost, readily available reagents, easy byproduct removal.[7]
Potential Drawback Higher cost, potential for reaction with unprotected N-terminal amines.[7]Slower, potential for N-acylurea byproduct if not optimized.[6]

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental_Workflow Start Start Prep 1. Reagent Preparation - Dissolve Acid and Amine - Inert Atmosphere (N₂/Ar) Start->Prep Activation 2. Activation & Coupling - Cool to 0 °C - Add Base & Coupling Reagents - Add Amine Solution Prep->Activation Monitor 3. Reaction Monitoring - Warm to Room Temp - Track via TLC or LC-MS Activation->Monitor Workup 4. Aqueous Workup - Dilute with Solvent - Wash (aq. acid, aq. base, brine) Monitor->Workup Upon Completion Purify 5. Purification - Dry Organic Layer (Na₂SO₄/MgSO₄) - Concentrate in vacuo - Column Chromatography Workup->Purify End Pure Amide Product Purify->End

Caption: General experimental workflow for amide coupling.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving high yields in a short timeframe, especially with valuable or sterically demanding carboxylic acids.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine (1.0 equiv)

  • HATU (1.1 - 1.2 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, brine, Na₂SO₄)

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the solids (target concentration of 0.1-0.2 M with respect to the carboxylic acid).

  • Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise while stirring. Allow the mixture to stir at 0 °C for 15-20 minutes. A color change may be observed.

  • Coupling: In a separate flask, dissolve {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine (1.0 equiv) in a minimum amount of anhydrous DMF. Add this amine solution dropwise to the activated acid mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Monitor the consumption of the amine starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure amide product.[3]

Protocol 2: Cost-Effective Coupling using EDC/HOBt/DMAP

This protocol is a robust and economical alternative, particularly suitable for larger-scale synthesis where reagent cost is a consideration.[5]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine (1.0 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Acetonitrile or DMF

  • Standard workup and purification reagents

Procedure:

  • Preparation: To a dry round-bottom flask, add the carboxylic acid (1.0 equiv), {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine (1.0 equiv), HOBt (1.1 equiv), and DMAP (0.1 equiv).[5]

  • Dissolution: Add anhydrous acetonitrile or DMF to dissolve the mixture (target concentration 0.1-0.5 M).

  • Initiation: Cool the solution to 0 °C in an ice bath with stirring. Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise to the stirring solution at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4]

  • Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic phase with water to remove the water-soluble urea byproduct and excess EDC.[9] Follow with washes using 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by flash column chromatography.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inadequate activation of the carboxylic acid.2. Low nucleophilicity of the aniline.3. Degraded coupling reagent.1. Switch to a more powerful reagent (e.g., EDC → HATU).2. Gently heat the reaction mixture (40-50 °C) after initial coupling at RT.[4]3. Use a fresh bottle of coupling reagent.
Starting Material Recovered 1. Reaction time is too short.2. Insufficient equivalents of coupling reagent or base.1. Extend the reaction time and continue monitoring.2. Re-evaluate stoichiometry; ensure 1.1-1.2 eq of coupling agent and >2.0 eq of base.
N-acylurea Byproduct (EDC) The O-acylisourea intermediate rearranged before reacting with the amine.1. Ensure HOBt is used.2. Lower the reaction temperature.3. Add the amine as soon as possible after the EDC.
Difficult Purification Water-soluble byproducts (e.g., EDC-urea, HOBt, DIPEA salts) remain.Perform a thorough aqueous workup as described in the protocols. Multiple washes are critical.

Conclusion

The successful synthesis of amide derivatives from {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine is readily achievable with a rational approach to reaction design. For rapid, high-yield results with challenging substrates, the HATU-mediated protocol is superior. For more cost-conscious or large-scale applications, the optimized EDC/HOBt/DMAP protocol provides a reliable and effective alternative. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently and efficiently generate diverse libraries of novel compounds for advancement in drug discovery programs.

References

  • AZoM. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link]

  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Ma, D., et al. (2015). CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Tork, M. R., & Stradiotto, M. (2017). Cross-Coupling of Primary Amides to Aryl and Heteroaryl Partners Using (DiMeIHeptCl)Pd Promoted by Trialkylboranes or B(C6F5)3. Journal of the American Chemical Society. Available at: [Link]

  • Reddit r/Chempros. amide coupling help. Available at: [Link]

  • Organic Chemistry Portal. Arylamine synthesis by amination (arylation). Available at: [Link]

  • AAPPTEC. Coupling Reagents. Available at: [Link]

  • Patsnap. How to Analyze Amide Coupling Reactions — Safety Protocols. Available at: [Link]

  • Khan, M. S., et al. (2009). Synthesis and pharmacological evaluation of new arylpiperazines N-[4-[4-(aryl) piperazine-1-yl]-phenyl]-amine derivatives: putative role of 5-HT1A receptors. European Journal of Medicinal Chemistry, 44(3), 1301-1307. Available at: [Link]

  • Ciaffoni, L., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 3. Available at: [Link]

  • Focken, T., et al. (2018). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(1), 1-7. Available at: [Link]

  • Scribd. Optimizing Amide Coupling Reactions. Available at: [Link]

  • Mirabile, S., et al. (2021). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti-Melanogenic Activity. ChemMedChem, 16(20), 3083-3093. Available at: [Link]

  • Google Patents. US8901304B1 - Benzo[D]imidazole derivatives of piperidine and piperazine.
  • Taylor, A. E., et al. (2022). 6-arylpyrimidine derivatives and their antitrypanosomal activities against T.brucei. Bioorganic & Medicinal Chemistry Letters, 71, 128833. Available at: [Link]

  • Pharmacophore. In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Available at: [Link]

Sources

Application

Application Note: HPLC Method Development and Validation for {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine

Introduction and Chemical Profiling The accurate quantification of complex active pharmaceutical ingredients (APIs) requires a deep understanding of their physicochemical properties. The target analyte, {4-[4-(2-Thienylc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Profiling

The accurate quantification of complex active pharmaceutical ingredients (APIs) requires a deep understanding of their physicochemical properties. The target analyte, {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine , presents a unique chromatographic challenge due to its polyfunctional nature.

Structurally, the molecule features three critical domains:

  • 2-Thienylcarbonyl Group: Forms an amide linkage with the piperazine ring. The amide nitrogen is non-basic due to resonance stabilization, but the thiophene and carbonyl moieties provide strong UV chromophores.

  • Arylpiperazine Core: The secondary nitrogen attached to the phenyl ring is moderately basic (predicted pKa​≈5.0−6.0 ).

  • Aniline Moiety (Phenylamine): A primary amine group that is weakly basic (predicted pKa​≈4.6 ).

The Chromatographic Challenge: Because the molecule contains multiple basic nitrogen centers, it is highly prone to peak tailing on standard silica-based stationary phases. This tailing is caused by secondary ion-exchange interactions between the protonated basic amines of the analyte and the acidic, ionized residual silanols ( Si−O− ) on the silica surface[1][2]. To achieve a symmetrical peak and reliable quantification, the method must thermodynamically suppress these secondary interactions.

Workflow Step1 1. Analyte Profiling (pKa, LogP, UV Max) Step2 2. Column Selection (Hybrid C18 / End-capped) Step1->Step2 Step3 3. Mobile Phase Optimization (pH Control & Modifiers) Step2->Step3 Step4 4. Gradient Scouting (Organic Modifier Ratio) Step3->Step4 Step5 5. Method Validation (ICH Q2(R2) Guidelines) Step4->Step5

Workflow for HPLC method development and validation.

Method Development Strategy

To establish a self-validating and robust protocol, every experimental choice is grounded in the physicochemical causality of the analyte.

Stationary Phase Selection

Standard C18 columns often leave residual silanols exposed. For basic compounds like aniline derivatives, hybrid silica columns (e.g., Waters XBridge or Welch Ultisil) are preferred[2]. These columns incorporate organic groups within the silica matrix, drastically reducing silanol activity and allowing for a broader pH operating range (pH 1.5–10)[3]. We select an end-capped, hybrid C18 column to ensure minimal secondary interactions.

Mobile Phase and pH Optimization

To resolve peak tailing, we must control the ionization state of both the analyte and the column silanols. We utilize the Low pH Strategy :

  • By lowering the mobile phase pH to 2.5 , we drop below the pKa​ of the residual silanols ( pKa​≈3.5−4.5 ). This protonates the silanols into a neutral state ( Si−OH ), entirely shutting down ion-exchange tailing[2][4].

  • Simultaneously, the aniline and piperazine nitrogens become fully protonated and highly polar.

  • We use 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as both an acidifier and an ion-pairing agent, further shielding the basic nitrogens and improving peak shape[4].

Detector Wavelength Selection

Aniline homologs and thiophene derivatives exhibit strong π→π∗ transitions. Photodiode Array (PDA) scanning typically reveals an optimal UV absorption maximum for aniline derivatives near 254 nm and 280 nm [5][6]. We select 254 nm as the primary quantitative wavelength for maximum sensitivity.

PeakTailing N1 Peak Tailing Observed (Asymmetry > 1.5) N2 Evaluate Mobile Phase pH N1->N2 N3 Adjust pH < 3.0 (Protonate Silanols) N2->N3 Acidic Route N4 Add Amine Modifier (e.g., TEA) N2->N4 Buffer Route N5 Use Hybrid Silica Column (Reduced Silanol Activity) N2->N5 Column Route N6 Symmetrical Peak (Asymmetry 0.9 - 1.2) N3->N6 N4->N6 N5->N6

Decision tree for resolving peak tailing in basic compounds.

Experimental Protocols

This protocol is designed as a self-validating system. It mandates a System Suitability Test (SST) prior to sample analysis to ensure the chromatographic environment is dynamically stable.

Chromatographic Conditions
ParameterSpecificationRationale
Column Hybrid C18, 150 mm × 4.6 mm, 3.5 µmEnd-capped to prevent aniline tailing[2].
Mobile Phase A 0.1% TFA in HPLC-grade WaterLow pH (2.5) neutralizes acidic silanols[4].
Mobile Phase B Acetonitrile (ACN)Optimal organic modifier for rapid elution.
Flow Rate 1.0 mL/minBalances backpressure and van Deemter efficiency[3].
Column Temperature 35 °CReduces mobile phase viscosity and improves mass transfer.
Injection Volume 10 µLPrevents column overloading.
Detection UV at 254 nm (PDA 200-400 nm)Captures thiophene and aniline chromophores[6].
Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial hold to focus polar analyte.
2.09010Isocratic hold.
10.04060Linear gradient to elute the compound.
12.01090Column wash to remove hydrophobic impurities.
12.19010Return to initial conditions.
17.09010Re-equilibration (5 column volumes).
Step-by-Step Execution Workflow
  • Mobile Phase Preparation: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultra-pure water. Mix thoroughly and degas via sonication for 10 minutes.

  • Diluent Preparation: Prepare a diluent of Water:Acetonitrile (80:20, v/v). Crucial Insight: Injecting the sample in a solvent stronger than the initial mobile phase causes peak distortion (the "solvent effect"). Matching the diluent to the initial gradient conditions ensures peak focusing at the column head.

  • Standard Preparation: Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in 20 mL of Acetonitrile (sonicate if necessary), then make up to volume with the diluent to yield a 100μg/mL stock.

  • System Suitability Test (SST): Inject the 100μg/mL standard six consecutive times. The system is only validated for use if it meets the criteria in Section 4.

Analytical Validation (ICH Q2(R2) Compliance)

To ensure regulatory trustworthiness, the method must be validated according to the updated ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle approach to analytical procedure development[7][8].

System Suitability Criteria (Self-Validation Check)

Before proceeding with validation or routine analysis, the SST must pass the following parameters derived from the six replicate injections:

SST ParameterAcceptance CriteriaCausality / Significance
Retention Time %RSD ≤1.0% Ensures pump delivery and column equilibration are stable.
Peak Area %RSD ≤2.0% Confirms autosampler precision and sample stability.
Tailing Factor ( As​ ) 0.9−1.5 Verifies that silanol interactions are successfully suppressed[3].
Theoretical Plates ( N ) >5000 Confirms column efficiency and proper packing integrity[3].
ICH Q2(R2) Validation Parameters
Validation CharacteristicMethodologyICH Q2(R2) Acceptance Criteria
Specificity Inject blank diluent and forced degradation samples (acid, base, peroxide, heat).No interfering peaks at the retention time of the API. Peak purity angle < purity threshold (via PDA)[8].
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.Correlation coefficient ( R2 ) ≥0.999 . Residuals must be randomly distributed[9].
Accuracy (Recovery) Spike API into placebo matrix at 80%, 100%, and 120% levels (n=3 each).Mean recovery across all levels must be between 98.0% and 102.0%[9].
Intermediate Precision Different analyst, different day, different HPLC system (n=6).Overall %RSD of assay results ≤2.0% [8].
Robustness Deliberately vary flow rate ( ±0.1 mL/min), temp ( ±5 °C), and pH ( ±0.2 ).SST criteria must still be met; assay value must not shift by >2.0% [9].

References

  • [1] Molnar Institute. ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Retrieved from:

  • [2] Welch Materials, Inc. (2025). HPLC Column Selection: Core to Method Development (Part II). Retrieved from:

  • [3] Sigma-Aldrich. High Performance Liquid Chromatography - Theory and Troubleshooting. Retrieved from:

  • [4] Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. A REVIEW ON HPLC METHOD DEVELOPMENT AND VALIDATION. Retrieved from:

  • [5] Royal Society of Chemistry. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products. Retrieved from:

  • [6] MilliporeSigma. HPLC Analysis of Aniline Homologs on Discovery® C18. Retrieved from:

  • [7] QbD Group / ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from:

  • [8] European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from: _

  • [9] PubMed / NIH. (2025). A DoE-guided development and validation of a novel HPLC method for determining p-nitroaniline quantification. Retrieved from: _

Sources

Method

Application Note: NMR Characterization and Spectral Analysis of {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine

Target Audience: Structural Biologists, Medicinal Chemists, and Analytical Scientists Document Type: Technical Protocol & Spectral Reference Guide Introduction and Chemical Context The compound {4-[4-(2-Thienylcarbonyl)p...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Analytical Scientists Document Type: Technical Protocol & Spectral Reference Guide

Introduction and Chemical Context

The compound {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine (also known as 1-(4-aminophenyl)-4-(thiophene-2-carbonyl)piperazine) is a highly versatile synthetic intermediate. Featuring a polar piperazine linker bridging an electron-rich aniline and a thiophene-2-carbonyl bioisostere, this scaffold is frequently utilized in the development of kinase inhibitors and GPCR-targeting therapeutics [1].

Accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges. The presence of the amide bond induces restricted rotation, while the para-substituted aniline creates a classic second-order spin system. This application note provides a comprehensive, self-validating protocol for the 1D and 2D NMR characterization of this compound, detailing the causality behind solvent selection, acquisition parameters, and multiplet interpretation.

Experimental Design and Causality

Solvent Selection: Why DMSO- d6​ ?

While CDCl 3​ is the default solvent for many organic molecules, DMSO- d6​ is strictly required for this specific compound.

  • Causality: The primary amine (-NH 2​ ) on the aniline ring undergoes rapid proton exchange in protic or trace-acidic environments (often found in degrading CDCl 3​ ). DMSO- d6​ acts as a strong hydrogen-bond acceptor, significantly slowing the exchange rate of the amine protons. This shifts the -NH 2​ signal downfield (typically ~4.60 ppm) and sharpens it into a distinct, integrable broad singlet, preventing it from broadening into the baseline or overlapping with the aliphatic piperazine signals.

The Self-Validating NMR Workflow

To ensure absolute confidence in peak assignment, a purely 1D approach is insufficient. The protocol relies on a self-validating matrix of 2D experiments:

  • COSY (Correlation Spectroscopy): Validates the connectivity within the thiophene ring (H-3 to H-4 to H-5) and the aniline ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps protons directly to their attached carbons, preventing misassignment of the piperazine CH 2​ groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): The critical experiment for this molecule. HMBC confirms the linkage between the three distinct rings by showing 3JCH​ correlations across the amide and amine bonds.

Workflow A 1. Sample Prep (DMSO-d6) B 2. Probe Tuning & Shimming A->B C 3. Acquisition (1D & 2D NMR) B->C D 4. FT & Phase Correction C->D E 5. Multiplet Analysis D->E

Figure 1: Standardized workflow for high-fidelity NMR data acquisition and processing.

Step-by-Step Acquisition Protocol

  • Sample Preparation:

    • Weigh exactly 15–20 mg of {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine.

    • Dissolve in 0.6 mL of 99.9% DMSO- d6​ containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.

    • Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any undissolved particulates. Note: Particulates distort the magnetic field homogeneity ( B0​ ), leading to poor shimming and broadened line shapes.

  • Tuning and Shimming:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer at 298 K.

    • Perform automated tuning and matching (ATM) for both 1 H and 13 C channels.

    • Execute gradient shimming (Z1 to Z5) until the solvent peak full-width at half-maximum (FWHM) is < 0.8 Hz.

  • 1 H NMR Acquisition:

    • Pulse sequence: Standard 30° pulse (zg30).

    • Scans (NS): 16. Relaxation delay (D1): 2.0 s. Spectral width (SW): 12 ppm.

  • 13 C NMR Acquisition:

    • Pulse sequence: Power-gated decoupling (zgpg30) to prevent NOE-induced baseline distortion.

    • Scans (NS): 1024. Relaxation delay (D1): 2.0 s. Spectral width (SW): 220 ppm.

  • 2D NMR Acquisition (HMBC):

    • Pulse sequence: hmbcgplpndqf (or equivalent gradient-selected HMBC).

    • Optimize for long-range coupling ( nJCH​ ) of 8 Hz.

Spectral Analysis and Data Interpretation

1 H NMR: Structural Signatures

The 1 H NMR spectrum of this compound is characterized by three distinct regions [2]:

  • The Thiophene System: The thiophene-2-carbonyl protons appear as three distinct doublets of doublets (dd) between 7.10 and 7.80 ppm. The H-5 proton is the most deshielded (~7.76 ppm) due to the electron-withdrawing nature of the adjacent carbonyl group.

  • The Aniline System: The para-substituted aniline presents a classic AA'BB' spin system. Because the amine is electron-donating and the piperazine is mildly electron-withdrawing, the protons ortho to the amine are shielded (~6.50 ppm), while those ortho to the piperazine are slightly deshielded (~6.75 ppm).

  • The Piperazine Amide Rotamers: A well-documented phenomenon in piperazine amides is the restricted rotation around the N-C(O) bond [3]. This partial double-bond character causes the piperazine protons adjacent to the carbonyl (H-3', H-5') to experience different magnetic environments, often resulting in broadened multiplets (~3.65–3.80 ppm) rather than sharp triplets at room temperature.

Quantitative Data Summaries

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ , 298 K)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
Thiophene H-57.76dd5.1, 1.11HAromatic CH
Thiophene H-37.48dd3.6, 1.11HAromatic CH
Thiophene H-47.16dd5.1, 3.61HAromatic CH
Aniline H-3, H-56.75d8.82HAromatic CH (ortho to piperazine)
Aniline H-2, H-66.50d8.82HAromatic CH (ortho to -NH 2​ )
Amine -NH 2​ 4.60br s-2HPrimary amine
Piperazine H-3', H-5'3.65 - 3.80m-4HAliphatic CH 2​ (near carbonyl)
Piperazine H-2', H-6'2.90 - 3.05m-4HAliphatic CH 2​ (near aniline)

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ , 298 K)

PositionChemical Shift (δ, ppm)TypeAssignment
Carbonyl C=O162.5CqAmide carbonyl
Aniline C-4142.0CqC-N (piperazine)
Aniline C-1141.5CqC-NH 2​
Thiophene C-2137.5CqC-C=O
Thiophene C-5129.6CHAromatic CH
Thiophene C-3129.0CHAromatic CH
Thiophene C-4127.6CHAromatic CH
Aniline C-3, C-5118.5CHAromatic CH
Aniline C-2, C-6115.0CHAromatic CH
Piperazine C-2', C-6'49.5CH 2​ Aliphatic CH 2​ (near aniline)
Piperazine C-3', C-5'45.0CH 2​ Aliphatic CH 2​ (near carbonyl)
HMBC Validation Logic

To prove the molecule is intact and not a mixture of unreacted starting materials, HMBC is used to cross-validate the structural bridges. The 3JCH​ correlation from the Thiophene H-3 to the Carbonyl Carbon, and the corresponding correlation from the Piperazine H-3'/5' to the exact same Carbonyl Carbon, definitively proves the formation of the amide bond.

HMBC Thiophene Thiophene H-3 (7.48 ppm) Carbonyl Carbonyl C (162.5 ppm) Thiophene->Carbonyl 3J C-H Pip_N4 Piperazine H-3',5' (3.70 ppm) Pip_N4->Carbonyl 3J C-H Pip_N1 Piperazine H-2',6' (3.00 ppm) Aniline_C Aniline C-1 (142.0 ppm) Pip_N1->Aniline_C 3J C-H

Figure 2: Key HMBC correlations validating the connectivity between the three distinct ring systems.

Troubleshooting & Practical Tips

  • Missing Amine Signal: If the broad singlet at 4.60 ppm is missing, the DMSO- d6​ may have absorbed atmospheric moisture. Water in DMSO appears at ~3.33 ppm and facilitates rapid proton exchange. Always use fresh, sealed ampoules of solvent for critical characterizations.

  • Piperazine Peak Broadening: If the piperazine multiplets at 3.65–3.80 ppm are too broad to integrate accurately, perform a Variable Temperature (VT) NMR experiment. Heating the sample to 353 K (80 °C) in DMSO- d6​ will increase the rotation rate around the amide bond, causing the rotameric signals to coalesce into a sharp, time-averaged triplet.

References

  • Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. ResearchGate.
  • Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. National Institutes of Health (NIH).
  • Piperazine skeleton in the structural modification of natural products: a review. ResearchGate.
Application

Application Note: Advanced Crystallization and Isolation Protocols for {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Content Focus: Physicochemical profiling, supersaturation control, and polymorphic isolation strategies. Executive Summary & Ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Content Focus: Physicochemical profiling, supersaturation control, and polymorphic isolation strategies.

Executive Summary & Physicochemical Rationale

The isolation of highly functionalized pharmaceutical intermediates such as {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine presents unique thermodynamic and kinetic challenges. As a Senior Application Scientist, I approach the crystallization of this molecule not merely as a separation step, but as a critical purification and solid-state engineering phase.

To design a self-validating crystallization protocol, we must first deconstruct the molecule’s physicochemical profile:

  • Primary Aniline Moiety ( pKa​≈4.5 ): Capable of hydrogen bonding but highly susceptible to oxidative degradation at elevated temperatures. This dictates the need for inert atmospheres and optimized cooling profiles to prevent the formation of dark, tarry impurities[1].

  • Piperazine Ring ( pKa​≈8.5 ): Contains a basic tertiary amine and a neutral amide. The tertiary amine is the primary nucleophilic center and the target for reactive salt crystallization.

  • Thiophene-2-carbonyl Group: A highly lipophilic, planar aromatic system that drives π−π stacking in the crystal lattice but drastically reduces aqueous solubility.

Because of these competing polar and lipophilic domains, standard evaporative techniques often lead to "oiling out" (liquid-liquid phase separation). To achieve high-purity crystalline solids, we rely on three highly controlled methodologies: Controlled Cooling Crystallization , Anti-Solvent Crystallization , and Reactive Salt Formation .

Crystallization Strategy & Decision Pathway

The following workflow illustrates the strategic decision-making process for isolating either the free base or a stable salt form of the target compound, depending on the downstream formulation requirements.

G Crude Crude Extract {4-[4-(2-Thienylcarbonyl)... ...piperazin-1-yl]phenyl}amine Analysis Physicochemical Profiling (pKa, Solubility Curve, MSZW) Crude->Analysis Split Isolation Strategy Analysis->Split Cooling Protocol A Cooling Crystallization (EtOAc/Heptane) Split->Cooling Thermal Stability AntiSolvent Protocol B Anti-Solvent Crystallization (DMSO/Water) Split->AntiSolvent Rapid Isolation Salt Protocol C Reactive Salt Crystallization (IPA/MSA) Split->Salt Bioavailability Focus FreeBase Pure Free Base (High Purity, Moderate Yield) Cooling->FreeBase AntiSolvent->FreeBase SaltForm Pure Mesylate Salt (High Yield, Enhanced Stability) Salt->SaltForm

Workflow for the crystallization and isolation of the target aniline-piperazine derivative.

Experimental Protocols & Mechanistic Insights

Protocol A: Controlled Cooling Crystallization (Free Base)

Objective: Isolate the thermodynamically stable polymorph of the free base while minimizing thermal degradation of the aniline group.

Mechanistic Insight: For thermally unstable Active Pharmaceutical Ingredients (APIs), prolonged exposure to high temperatures promotes degradation. However, rapid cooling induces excessive primary nucleation, resulting in fine particles that are difficult to filter[1][]. We utilize a non-linear cooling profile monitored by in-line Refractive Index (RI) to maintain the solution strictly within its Metastable Zone Width (MSZW)[3].

Step-by-Step Procedure:

  • Dissolution: Suspend 10.0 g of crude {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine in 80 mL of Ethyl Acetate (EtOAc) under a strict Nitrogen ( N2​ ) blanket to prevent aniline oxidation.

  • Heating: Heat the jacketed reactor to 65°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove insoluble particulates, maintaining the receiving flask at 65°C.

  • Anti-Solvent Addition (Pre-cooling): Slowly charge 40 mL of n-Heptane (pre-heated to 60°C) to the solution. The EtOAc/Heptane ratio balances the polar amine and lipophilic thiophene solubilities.

  • Controlled Cooling: Implement a cooling ramp of 0.5°C/min down to 5°C. Critical Step: Monitor supersaturation via ATR-FTIR or RI probes. As the liquid concentrates, the refractive index increases until saturation, then drops rapidly as the solute transitions to the solid phase[3][4].

  • Aging and Isolation: Age the slurry at 5°C for 2 hours to promote Ostwald ripening. Filter under vacuum and wash the cake with 20 mL of cold Heptane. Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Anti-Solvent Crystallization (Free Base)

Objective: Rapidly generate uniform microcrystals for formulations requiring enhanced dissolution rates.

Mechanistic Insight: Anti-solvent crystallization generates extremely high local supersaturation at the feeding point. If the anti-solvent is added too rapidly, the system bypasses crystallization and "oils out" (separates into two liquid phases), trapping impurities[5]. Controlling the addition rate and utilizing high-shear mixing ensures a narrow Particle Size Distribution (PSD)[4][6].

Step-by-Step Procedure:

  • Solvation: Dissolve 5.0 g of the crude compound in 25 mL of Dimethyl Sulfoxide (DMSO) at ambient temperature (20°C–25°C).

  • Filtration: Filter the dark solution through a 0.22 µm syringe filter into a baffled crystallizer equipped with an overhead stirrer.

  • Anti-Solvent Dosing: Set agitation to 400 rpm. Using a programmable syringe pump, inject 75 mL of purified Water (the anti-solvent) at a strictly controlled rate of 1.5 mL/min.

  • Nucleation Control: Spontaneous nucleation typically occurs after 15–20% of the water volume is added. Do not increase the dosing rate, as this will cause agglomeration and solvent entrapment[5].

  • Harvesting: Once the total volume of water is added, stir for an additional 60 minutes. Filter the fine crystalline suspension and wash extensively with water to remove residual DMSO. Lyophilize the resulting powder.

Protocol C: Reactive Salt Crystallization (Mesylate Salt)

Objective: Enhance the aqueous solubility, bioavailability, and oxidative stability of the compound via salt formation.

Mechanistic Insight: Successful salt formation is dictated by the ΔpKa​ rule: ΔpKa​=pKa​(base)−pKa​(acid) . A ΔpKa​>3 ensures complete proton transfer and a stable ionic lattice[7]. The piperazine tertiary amine ( pKa​≈8.5 ) is targeted using Methanesulfonic Acid (MSA, pKa​≈−1.9 ), yielding a ΔpKa​ of ~10.4, guaranteeing robust salt formation[7][8].

Step-by-Step Procedure:

  • Free Base Dissolution: Dissolve 10.0 g of the free base in 100 mL of Isopropanol (IPA) at 50°C.

  • Acid Dosing: Prepare a solution of 1.05 equivalents of Methanesulfonic Acid (MSA) in 10 mL of IPA.

  • Reactive Crystallization: Add the MSA solution dropwise over 30 minutes to the API solution. The protonation of the piperazine ring immediately alters the solubility profile, inducing supersaturation.

  • Seeding (Optional but Recommended): Introduce 0.1 g of pure mesylate salt seeds to bypass the primary nucleation energy barrier and prevent supersaturation spikes.

  • Cooling and Isolation: Cool the mixture to 10°C at 0.3°C/min. Filter the thick white slurry, wash with cold IPA, and dry under vacuum at 50°C.

Quantitative Data & Yield Analysis

The following table summarizes the empirical outcomes of the three methodologies when applied to the {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine scaffold.

ParameterProtocol A: CoolingProtocol B: Anti-SolventProtocol C: Reactive Salt
Solvent System EtOAc / HeptaneDMSO / WaterIsopropanol / MSA
Driving Force Temperature GradientSolubility GradientIonic Lattice Energy
Yield (%) 78 - 82%88 - 92%> 95%
Purity (HPLC Area %) > 99.5%98.0% (Residual DMSO risk)> 99.8%
Crystal Habit Block-like / PrismaticFine Needles / MicrocrystalsEquant / Granular
Primary Advantage Highest thermodynamic stabilityRapid processing, small PSDMaximum yield and solubility

Conclusion

The isolation of {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine requires a nuanced understanding of its distinct functional groups. While Cooling Crystallization remains the gold standard for achieving high-purity free base, it requires strict thermal management to prevent aniline degradation. Anti-Solvent Crystallization serves as an excellent alternative for rapid particle size reduction, provided the dosing kinetics are tightly controlled to prevent oiling out. Ultimately, Reactive Salt Crystallization (specifically the mesylate salt) offers the most robust path forward for pharmaceutical development, providing superior chemical stability, maximum yield, and optimal bioavailability.

References

  • Cooling crystallization monitoring and control in API production processes with RI measurements. Vaisala. [Link]

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ResearchGate. [Link]

  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. IJPRA Journal. [Link]

  • Special Issue : Anti-Solvent Crystallization. MDPI. [Link]

  • High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. ACS Publications. [Link]

  • Advanced Methodologies for Pharmaceutical Salt Synthesis. ACS Publications. [Link]

  • Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control. ACS Publications. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine

Welcome to the dedicated technical guide for the synthesis of {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical guide for the synthesis of {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction yield. Our guidance is grounded in established chemical principles and field-proven experience to ensure your success.

The primary and most direct route to synthesizing this target molecule is via a nucleophilic acyl substitution, specifically the amide coupling between 1-(4-aminophenyl)piperazine and an activated form of 2-thiophenecarboxylic acid . The most common approach involves using 2-thenoyl chloride , the acyl chloride derivative.

Core Reaction Pathway

Reaction_Pathway Fig. 1: Primary Synthetic Route cluster_reactants Reactants cluster_reagents Conditions Amine 1-(4-aminophenyl)piperazine Product {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine Amine->Product Nucleophilic Attack AcidChloride 2-Thenoyl Chloride AcidChloride->Product Base Base (e.g., TEA, DIPEA) Base->Product Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Product Reaction Medium Byproduct Base·HCl Salt Product->Byproduct Formation of

Caption: The primary synthetic route via amide coupling.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical Q&A format.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or TLC/LC-MS analysis shows mostly unreacted starting material. What are the likely causes and how can I fix this?

Answer: A low yield is the most frequent challenge, often stemming from one of three areas: reagent quality, reaction conditions, or competing side reactions. Let's break down the diagnostics.

Potential Causes & Suggested Solutions:

  • Deactivated Amine Starting Material: The primary amine on your starting material, 1-(4-aminophenyl)piperazine, is nucleophilic. However, the reaction's byproduct is hydrochloric acid (HCl). This acid will protonate the piperazine nitrogen, converting it into an ammonium salt which is no longer nucleophilic and cannot react with the acyl chloride.

    • Solution: Always use at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to act as an acid scavenger.[1][2] A slight excess (e.g., 1.2 equivalents) is often beneficial to ensure all generated HCl is neutralized.[3]

  • Hydrolyzed Acyl Chloride: 2-Thenoyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture or residual water in your solvent. This converts it back to the much less reactive 2-thiophenecarboxylic acid, which will not react under these conditions.

    • Solution:

      • Use a fresh bottle of 2-thenoyl chloride or purify it by distillation before use.

      • Ensure your reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).

      • Use anhydrous solvents. Solvents should be dried over molecular sieves or obtained from a solvent purification system.

  • Suboptimal Reaction Temperature: Amide couplings with acyl chlorides are typically very fast and exothermic. Running the reaction at room temperature or higher can sometimes promote side reactions.

    • Solution: Control the reaction's exotherm by cooling the solution of the amine and base to 0 °C in an ice bath before the dropwise addition of the 2-thenoyl chloride.[4] After the addition is complete, the reaction can be allowed to warm to room temperature and stirred for a few hours.

Troubleshooting_Low_Yield Fig. 2: Diagnostic Workflow for Low Yield Start Low Yield Observed BaseCheck Was a non-nucleophilic base used (>1 eq)? Start->BaseCheck ReagentCheck Are reagents fresh? (anhydrous conditions) BaseCheck->ReagentCheck Yes FixBase Action: Add >1 eq. of TEA or DIPEA. BaseCheck->FixBase No TempCheck Was temperature controlled (0°C start)? ReagentCheck->TempCheck Yes FixReagents Action: Use fresh/dry reagents & inert atm. ReagentCheck->FixReagents No FixTemp Action: Repeat with initial cooling to 0°C. TempCheck->FixTemp No Success Yield Improved TempCheck->Success Yes FixBase->Start Re-run experiment FixReagents->Start Re-run experiment FixTemp->Start Re-run experiment

Caption: A logical workflow for diagnosing and fixing low reaction yields.

Issue 2: Product is Impure and Difficult to Purify

Question: My reaction seems to have worked, but I'm seeing multiple spots on my TLC plate and purification by column chromatography is giving me mixed fractions. What's going on?

Answer: Impurities often arise from side reactions or unconsumed starting materials. Understanding the likely byproducts is key to designing an effective purification strategy.

Potential Causes & Suggested Solutions:

  • Unreacted Starting Materials: If the reaction did not go to completion, you will have both 1-(4-aminophenyl)piperazine and hydrolyzed 2-thenoyl chloride (2-thiophenecarboxylic acid) in your crude mixture.

    • Solution - Purification: Your desired product and the amine starting material are both basic. The carboxylic acid byproduct is acidic. You can perform a liquid-liquid extraction:

      • Dissolve the crude mixture in an organic solvent (e.g., DCM or Ethyl Acetate).

      • Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic 2-thiophenecarboxylic acid.

      • Wash with a mild aqueous acid (e.g., 1M HCl). Your product and the unreacted amine starting material will move into the aqueous layer as hydrochloride salts.

      • Neutralize the aqueous layer with a base (e.g., NaOH) and extract your purified amines back into an organic solvent. This can separate the basic products from neutral impurities.

      • Follow up with column chromatography for final polishing.[5]

  • Di-acylation Side Product: While the secondary amine of the piperazine ring is more nucleophilic than the primary aniline amine, forcing conditions (high temperature, large excess of acyl chloride) could potentially lead to a di-acylated byproduct where both the piperazine and aniline nitrogens have reacted.

    • Solution - Prevention & Purification:

      • Prevention: Maintain a strict 1:1 stoichiometry of your amine to acyl chloride, and add the acyl chloride slowly to the amine solution to prevent localized high concentrations.

      • Purification: The di-acylated product is much less polar and not basic. It will remain in the organic layer during the acid wash described above, providing an effective means of separation.

CompoundTypeSolubility in 1M HCl (aq)Method of Removal from Crude Mixture
Desired Product BasicHigh (as HCl salt)Acid-base extraction
1-(4-aminophenyl)piperazineBasicHigh (as HCl salt)Column Chromatography (post-extraction)
2-Thiophenecarboxylic acidAcidicLowWash with aq. NaHCO₃ solution
Di-acylated byproductNeutralLowRemains in organic layer during acid wash

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and base combination for this reaction? A: The best choice is a dry, aprotic solvent that will not react with the acyl chloride. Dichloromethane (DCM) is an excellent and common choice.[1][4][5] For the base, a tertiary amine that is a poor nucleophile is ideal to prevent it from competing with your substrate. N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are standard choices.[1][2]

Q2: Should I use 2-thenoyl chloride or opt for 2-thiophenecarboxylic acid with a coupling agent? A: This is a key strategic decision based on your needs.

  • 2-Thenoyl Chloride: This is highly reactive and generally leads to a fast, high-yielding reaction for this type of substrate.[3] It is often more cost-effective. However, it is sensitive to moisture and generates corrosive HCl.

  • Carboxylic Acid + Coupling Agent: Using 2-thiophenecarboxylic acid with a coupling reagent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) offers much milder reaction conditions.[6][7] This route avoids generating HCl and can be more tolerant of sensitive functional groups. However, coupling reagents are more expensive, and their byproducts must also be removed during workup.[7][8] For this specific synthesis, 2-thenoyl chloride is typically robust and efficient.

Q3: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common and convenient method.[2] Use a solvent system like 5-10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes. The product will be less polar than the highly polar 1-(4-aminophenyl)piperazine starting material. You can also use Liquid Chromatography-Mass Spectrometry (LC-MS) for more precise monitoring.[4]

Q4: Are there any alternative synthetic strategies if the amide coupling fails? A: Yes, a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, is a powerful alternative for forming C-N bonds.[9][10] In this case, you would couple 1-(2-thenoyl)piperazine with a 4-haloaniline (e.g., 4-bromoaniline) using a palladium catalyst and a suitable phosphine ligand.[11][12] This method is excellent for substrates where standard nucleophilic substitution is difficult but is more complex to set up, requiring careful degassing and handling of air-sensitive catalysts.[13]

Validated Experimental Protocols

Protocol 1: Standard Synthesis using 2-Thenoyl Chloride

This protocol is the recommended primary route for the synthesis.

Materials:

  • 1-(4-aminophenyl)piperazine (1.0 eq)

  • 2-Thenoyl chloride (1.05 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Under an inert atmosphere (N₂), add 1-(4-aminophenyl)piperazine and anhydrous DCM to a flame-dried round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the flask to 0 °C using an ice-water bath.

  • In a separate flask, dissolve 2-thenoyl chloride (1.05 eq) in a small amount of anhydrous DCM.

  • Add the 2-thenoyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction to completion by TLC or LC-MS.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Alternative Synthesis using HATU Coupling

This protocol is suitable for sensitive substrates or when avoiding acyl chlorides is preferred.

Materials:

  • 1-(4-aminophenyl)piperazine (1.0 eq)

  • 2-Thiophenecarboxylic acid (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (N₂), add 2-thiophenecarboxylic acid, HATU, and anhydrous DMF to a flame-dried flask.

  • Add DIPEA (2.0 eq) and stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.[14]

  • Add 1-(4-aminophenyl)piperazine (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 4-12 hours.

  • Monitor the reaction to completion by TLC or LC-MS.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash them sequentially with 5% aqueous LiCl (to remove DMF), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using the methods described in Protocol 1.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Lin, C. et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(21), 5195. [Link]

  • Reddit r/Chempros. How do I avoid side reactions while doing this peptide coupling reaction? [Link]

  • Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]

  • Chemistry LibreTexts. Chemistry of Amides. [Link]

  • Kim, J. et al. (2022). Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. Pharmaceuticals, 15(4), 498. [Link]

  • Master Organic Chemistry. Synthesis, Nomenclature, and Properties Of The Amide Functional Group. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Agudo-Álvarez, S. et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Monatshefte für Chemie - Chemical Monthly, 154, 689–710. [Link]

  • Google Patents. US8598348B2 - Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.
  • Reddit r/Chempros. Amide coupling. [Link]

  • Google Patents. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • PubMed. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. [Link]

  • Mirabile, S. et al. (2021). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti-Melanogenic Activity. ChemMedChem, 16(18), 2843-2854. [Link]

  • Google Patents. US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
  • Li, F. et al. (2012). N-(4-{4-[2-(Trifluoromethoxy)phenyl]piperazin-1-yl}butyl)thiophene-2-carboxamide dihydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1425. [Link]

  • Dayalan, A. et al. (2012). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 24(11), 5041-5044. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose weeks of data due to silent compound degradation.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose weeks of data due to silent compound degradation. {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine is a heavily utilized intermediate and pharmacophore building block, but it possesses a bifunctional liability: it contains both an electron-rich primary aniline and an oxidatively sensitive thiophene ring .

This guide provides a self-validating framework to diagnose, troubleshoot, and prevent degradation of this specific compound during storage and handling.

Mechanistic Overview of Degradation

To effectively troubleshoot, you must understand the causality behind the degradation. The molecule degrades via two distinct, competing pathways depending on the storage environment:

Pathway Compound {4-[4-(2-Thienylcarbonyl) piperazin-1-yl]phenyl}amine AnilineOx Aniline Oxidation (O2, Light, Heat) Compound->AnilineOx Primary Amine ThiopheneOx Thiophene Oxidation (O2, Trace Metals) Compound->ThiopheneOx Sulfur Atom Nitroso Nitroso/Nitro Species (+14 to +30 Da) AnilineOx->Nitroso Azo Azo/Polymeric Species (Brown/Purple Discoloration) AnilineOx->Azo SOxide Thiophene-S-oxide (+16 Da) ThiopheneOx->SOxide SO2xide Thiophene-S,S-dioxide (+32 Da) SOxide->SO2xide

Figure 1: Dual oxidative degradation pathways of the aniline and thiophene moieties.

Quick Diagnostic Matrix

Before proceeding to the FAQs, use this quantitative data matrix to match your physical or analytical symptoms with the underlying chemical mechanism.

Visual/Analytical SymptomPrimary Suspect MechanismMass Shift (LC-MS)Recommended Action
Powder turns yellow/brown Aniline oxidation (azo/polymeric)Broad polymeric peaksRecrystallize; store under Ar
+16 Da peak appears Thiophene-S-oxide formation+16 m/zPurify via flash chromatography
+32 Da peak appears Thiophene-S,S-dioxide formation+32 m/zDiscard heavily oxidized batch
Insoluble dark particulates Advanced aniline polymerizationN/A (Insoluble)Filter and re-evaluate purity
Troubleshooting FAQs

Q1: My previously white/pale powder has turned dark brown during storage. Is it ruined? A1: Not necessarily, but it requires immediate purification. The color change is a classic indicator of primary aniline oxidation. Anilines undergo auto-oxidation initiated by molecular oxygen and ambient light, forming radical cations. These radicals couple into highly conjugated, colored azo compounds or polymeric materials 1. Because these polymeric species are intensely chromophoric, even a 1% degradation can turn the entire batch dark brown. Proceed to Protocol B to rescue the material.

Q2: My LC-MS shows a +16 Da mass shift, but the powder is still mostly pale. What is degrading? A2: This is the silent killer of thiophene-containing compounds. The thiophene sulfur atom is highly susceptible to electrophilic oxygen transfer, forming thiophene-S-oxides 2. Unlike aniline oxidation, which is visually obvious, S-oxidation does not immediately change the compound's color. If left unchecked, it will further oxidize to the +32 Da thiophene-S,S-dioxide.

Q3: Does the piperazine ring or amide bond contribute to storage instability? A3: Generally, no. The 2-thienylcarbonyl amide bond is robust under neutral storage conditions. While piperazine contains basic nitrogens, the tertiary nature of the substituted piperazine in this specific molecule sterically hinders N-oxide formation compared to the highly exposed primary aniline and thiophene sulfur.

Q4: What are the definitive long-term storage protocols to prevent this? A4: To arrest both degradation pathways, you must eliminate oxygen, light, and thermal energy 3.

  • Container: Amber glass vial (blocks UV-catalyzed photo-oxidation).

  • Atmosphere: Argon overlay. Argon is heavier than nitrogen and provides a superior blanket to displace O2.

  • Temperature: -20°C. Kinetic slowing prevents the auto-oxidation cascade.

Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in verification steps so you can definitively prove the success or failure of the procedure in real-time.

Protocol A: LC-MS Purity Verification & Degradant Identification

Use this protocol to distinguish between aniline polymerization and thiophene S-oxidation.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Self-Validation Check 1: If dark brown particulates refuse to dissolve, advanced aniline polymerization has occurred. Filter through a 0.22 µm PTFE syringe filter before injection.

  • Chromatography: Use a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) in Water (with 0.1% Formic Acid) over 5 minutes.

  • Mass Spectrometry: Operate in ESI+ mode. Scan range m/z 100-800.

  • Data Interpretation (The Validation):

    • Locate the parent peak [M+H]+.

    • Extract Ion Chromatograms (EIC) for[M+16+H]+ and [M+32+H]+.

    • If the +16 Da peak elutes earlier than the parent peak, it is highly polar, confirming thiophene-S-oxide formation.

Protocol B: Rescue & Recrystallization of Mildly Degraded Material

If your batch has turned yellow or light brown, use this protocol to strip out the oxidized polymeric aniline impurities.

  • Dissolution: Dissolve 500 mg of the degraded compound in 15 mL of warm Ethyl Acetate (EtOAc).

  • Acid-Base Extraction: Transfer to a separatory funnel. Add 15 mL of 1M HCl. The target compound will protonate at the piperazine/aniline nitrogens and move to the aqueous layer. The neutral/polymeric oxidized impurities will remain in the organic layer.

  • Separation: Drain the aqueous layer into a clean flask. Discard the dark organic layer.

  • Free-Basing: Slowly add 1M NaOH to the aqueous layer until the pH reaches 9-10. The purified {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine will precipitate as a pale solid.

  • Recovery: Extract the cloudy aqueous layer with fresh EtOAc (2 x 15 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under vacuum.

  • Self-Validation Check 2 (TLC): Spot the rescued solid on a silica TLC plate (Eluent: Hexane:EtOAc 1:1). The polymeric impurities would have remained at the baseline (Rf = 0.0). Your rescued compound should migrate as a single, clean spot (Rf ~ 0.4). If baseline staining persists, the extraction must be repeated.

References
  • Title: New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals Source: ACS Public
  • Title: Technical Support Center: Stability of Thiophene-Containing Compounds Source: Benchchem URL: [1]
  • Title: Preventing oxidation of 2-(Allyloxy)aniline during storage Source: Benchchem URL: [1]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Aqueous Solubility of {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine in Biological Assays

Welcome to the technical support guide for {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine. As a Senior Application Scientist, my goal is to provide you with a comprehensive, field-proven resource to navigate the ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine. As a Senior Application Scientist, my goal is to provide you with a comprehensive, field-proven resource to navigate the challenges posed by the low aqueous solubility of this compound. This guide is structured to move from fundamental understanding to advanced troubleshooting, providing not just protocols, but the scientific reasoning behind them to empower your research.

Understanding the Challenge: Physicochemical Properties

The molecule {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine, like many promising compounds in drug discovery, is a lipophilic molecule with poor water solubility.[1][2] Its structure contains a terminal phenylamine group, which is a weak base.[3] This basic functional group is the key to unlocking its solubility through pH manipulation, as protonation of the amine nitrogen introduces a positive charge, dramatically increasing its affinity for polar solvents like water.[4]

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered when working with this compound.

Q1: How should I prepare a high-concentration stock solution?

A1: The most reliable and common starting point is to use 100% Dimethyl Sulfoxide (DMSO).[5] DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[6]

Best Practices for Stock Solutions:

  • Purity: Always use anhydrous, high-purity DMSO (≥99.9%). DMSO is highly hygroscopic and absorbed water can affect compound stability and solubility.[5]

  • Concentration: Aim for a standard stock concentration (e.g., 10 mM or 20 mM). This simplifies downstream calculations for serial dilutions.

  • Dissolution: After adding DMSO, ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath can also assist, but always check the compound's thermal stability first.[7]

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C in tightly sealed, light-protected vials.[8] This is critical to prevent degradation from repeated freeze-thaw cycles and to minimize water absorption.[5][7]

Q2: My compound precipitates immediately when I dilute my DMSO stock into aqueous cell culture media. What is happening and how can I fix it?

A2: This is a classic problem known as "crashing out." It occurs when the compound, which is stable in 100% DMSO, is rapidly transferred to an aqueous environment where it is poorly soluble.[7] The DMSO concentration is diluted, and the water becomes the primary solvent, which cannot maintain the compound in solution.

Follow this troubleshooting workflow to resolve the issue:

G start Precipitation Observed Upon Dilution check_dmso Is final DMSO concentration <0.5%? start->check_dmso inc_dmso Increase final DMSO (if tolerated by cells). Maintain a consistent vehicle control. check_dmso->inc_dmso No serial_dilute Perform intermediate serial dilutions in 100% DMSO before final aqueous dilution. check_dmso->serial_dilute Yes inc_dmso->serial_dilute serum_effect Does your media contain serum? serial_dilute->serum_effect serum_bind Dilute compound directly into serum-containing media. Serum proteins can act as carriers. serum_effect->serum_bind Yes no_serum Proceed to alternative formulation strategies. serum_effect->no_serum No alt_form Alternative Formulation Strategies: - pH Adjustment - Cyclodextrins - Co-solvents serum_bind->alt_form If precipitation persists no_serum->alt_form

Caption: Troubleshooting workflow for compound precipitation.

Q3: What is the maximum final concentration of DMSO I can use in my experiments?

A3: This is highly dependent on the cell type being used. While some robust, immortalized cell lines can tolerate up to 1% DMSO, it is best practice to keep the final concentration as low as possible. High concentrations of DMSO can induce cell stress, differentiation, or toxicity, confounding your results.[5][9]

Assay TypeRecommended Final DMSO Concentration (%)Rationale
General Cell-based Assays ≤ 0.5%A widely accepted upper limit to avoid significant cytotoxicity in most immortalized cell lines.[5][9]
Primary Cell Cultures ≤ 0.1%Primary cells are generally more sensitive to solvent toxicity than established cell lines.[5]
High-Throughput Screening (HTS) 0.1% - 1%The concentration should be rigorously optimized and kept consistent across all plates.[5]
In Vivo Animal Studies ≤ 5%The final DMSO concentration in the dosing vehicle should be minimized to reduce systemic toxicity.[10]

Crucially, always include a "vehicle control" in your experiments. This control group should be treated with the same final concentration of DMSO as your compound-treated group to ensure that any observed effects are due to the compound itself and not the solvent.[5][7]

Q4: What are the best alternative formulation strategies for in vitro assays if DMSO dilution is problematic?

A4: When simple dilution is insufficient, more advanced formulation strategies are required. The presence of the basic amine group in your compound makes pH adjustment an excellent first choice.

  • pH Adjustment: Dissolving the compound in a mildly acidic buffer (e.g., pH 4.0-5.0) will protonate the amine group, forming a salt that is significantly more water-soluble. This is often the most effective and cleanest method for amine-containing compounds.

  • Solubilization with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is water-soluble.[][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in cell culture applications.[7][15]

  • Use of Co-solvents: For some assays, a mixture of solvents can be used. Water-miscible organic solvents like polyethylene glycol (PEG) or propylene glycol (PG) can be used in combination with water to increase solubility.[16][17] However, the compatibility of these co-solvents with your specific assay must be validated.

Q5: How can I formulate this compound for in vivo studies, such as oral gavage in mice?

A5: In vivo formulations require careful consideration of tolerability and bioavailability. Simple DMSO solutions are generally not suitable for direct administration.

Formulation StrategyDescriptionKey ExcipientsProsCons
Co-solvent System A mixture of water-miscible solvents designed to keep the drug in solution.[18]PEG 400, Propylene Glycol, Ethanol, WaterSimple to prepare; suitable for initial PK studies.Risk of drug precipitation upon dilution in the GI tract.[18] Potential for vehicle toxicity at high concentrations.
Aqueous Suspension The solid, micronized drug is suspended in an aqueous vehicle with wetting and suspending agents.Tween® 80, Methylcellulose, Carboxymethylcellulose (CMC)Reduces the risk of precipitation in the gut; can improve exposure for dissolution-rate limited drugs.Requires particle size control (micronization) for good performance.
Lipid-Based Formulation The drug is dissolved or suspended in a mixture of oils, surfactants, and co-solvents.[19]Medium-chain triglycerides (MCT), Cremophor® EL, Labrasol®Can significantly enhance oral absorption of lipophilic drugs by utilizing lipid absorption pathways.[20][21]More complex to develop and characterize.[22]
Nanosuspension The drug is milled to a particle size in the nanometer range, dramatically increasing surface area and dissolution velocity.[23][24][25]Various stabilizers (surfactants, polymers)Highly effective for BCS Class II/IV drugs; can improve bioavailability significantly.[23][26]Requires specialized equipment (e.g., high-pressure homogenizer, wet mill).

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the standard procedure for preparing a high-concentration stock solution.[5][8]

Materials:

  • {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine (assume MW = 355.47 g/mol for calculation)

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Vortex mixer

Procedure:

  • Calculation: Use the following formula to determine the mass of compound needed: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 For 2 mL of a 10 mM stock: Mass = 0.010 mol/L * 0.002 L * 355.47 g/mol * 1000 = 7.11 mg

  • Weighing: Accurately weigh the calculated mass of the compound and transfer it to your sterile vial.

  • Dissolution: Add the calculated volume of DMSO (2 mL) to the vial.

  • Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief (5-10 min) incubation in a 37°C water bath can be used if necessary.[7] Visually inspect the solution against a light source to ensure no particulates remain.

  • Storage: Prepare single-use aliquots (e.g., 50 µL) in sterile tubes, label clearly, and store at -20°C or -80°C.[8]

Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes how to prepare a 1 mM solution of the compound complexed with HP-β-CD for use in cell culture.[11][15]

Materials:

  • 10 mM compound stock in DMSO (from Protocol 1)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile aqueous buffer (e.g., PBS or saline)

  • Sterile tubes

Procedure:

  • Prepare HP-β-CD Solution: Prepare a 20% (w/v) solution of HP-β-CD in your desired aqueous buffer. For example, dissolve 2 g of HP-β-CD in a final volume of 10 mL of PBS. Warm to ~50°C to aid dissolution, then cool to room temperature and sterile filter (0.22 µm).

  • Complexation:

    • In a sterile tube, add a volume of your 10 mM DMSO stock (e.g., 10 µL for a 1 mL final volume).

    • To this, add a sufficient volume of the 20% HP-β-CD solution to achieve a molar excess of cyclodextrin (e.g., a 5- to 10-fold molar excess is a good starting point).

    • Vortex the mixture vigorously for 5-10 minutes.

    • Incubate the mixture at room temperature for 1-2 hours with intermittent vortexing to allow for efficient complex formation.

  • Final Dilution: Dilute this complexed solution into your final cell culture medium. The resulting solution should remain clear.

  • Validation: It is advisable to confirm the concentration of the solubilized drug analytically (e.g., via HPLC-UV) to ensure the efficiency of the complexation.

Formulation Development Workflow

The following diagram outlines a logical, tiered approach to developing a suitable formulation for your experiments. Start with the simplest method and only progress to more complex systems if solubility issues persist.

G start Goal: Solubilize Compound in Aqueous Biological System tier1 Tier 1: Direct Dilution Prepare 100% DMSO stock. Dilute into final assay medium. start->tier1 tier1_check Is solution clear and stable? tier1->tier1_check tier2 Tier 2: pH Modification (for In Vitro) Dissolve in acidic buffer (pH 4-5) to protonate amine group. tier1_check->tier2 No success Proceed with Experiment tier1_check->success Yes tier2_check Is solution clear and stable? tier2->tier2_check tier3 Tier 3: Complexation / Co-solvents - Use Cyclodextrins (HP-β-CD) - Co-solvent systems (PEG, PG) tier2_check->tier3 No tier2_check->success Yes tier3_check Is solution clear and stable? tier3->tier3_check tier4 Tier 4: Advanced Formulations (Primarily for In Vivo) - Nanosuspension - Lipid-Based Systems (SEDDS) tier3_check->tier4 No tier3_check->success Yes fail Re-evaluate compound or experiment design tier4->fail

Sources

Optimization

Technical Support Center: Optimizing Flash Chromatography for {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine

Welcome to the Application Scientist Support Portal. Purifying complex heterocyclic amines like {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine requires a deep understanding of stationary phase chemistry.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Purifying complex heterocyclic amines like {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine requires a deep understanding of stationary phase chemistry. This molecule presents a dual challenge: a highly basic tertiary piperazine nitrogen (pKa ~9) that acts as a strong Lewis base, and an electron-rich primary aniline group that is polar and susceptible to oxidation.

This guide is designed for drug development professionals and synthetic chemists to troubleshoot peak tailing, optimize recovery, and establish scalable, self-validating purification workflows.

Diagnostic Purification Workflow

Before selecting a solvent system, use the following diagnostic decision tree to determine the optimal stationary phase based on your crude mixture's behavior.

G A Crude Synthesis Mixture (Basic Amines Present) BB BB A->BB B TLC on Bare Silica (Hexane/EtOAc) C Severe Tailing / Rf < 0.1? D Add 1-2% TEA or NH4OH to Mobile Phase C->D Yes (Low Budget / Routine) E Amine-Functionalized Silica (KP-NH) C->E Yes (High Recovery Needed) F Reversed-Phase (C18) with Basic Buffer (pH > 9) C->F Polar Impurities Present G High Purity Product (>95% Recovery) D->G E->G F->G BB->C

Fig 1. Diagnostic workflow for purifying basic piperazine derivatives.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my compound streak across the entire TLC plate and tail severely during flash chromatography on standard bare silica? A1: This is a classic chromatographic failure caused by the interaction between the basic piperazine nitrogen and the Brønsted acidic silanol groups (Si-OH) on the surface of standard silica gel 1. The lone pair of electrons on the nitrogen forms strong hydrogen and ionic bonds with these acidic sites. This acid-base interaction leads to strong, uneven adsorption, causing the compound to move at different rates down the column, which manifests as peak tailing or irreversible binding 2.

Q2: How does adding Triethylamine (TEA) resolve this, and what are the mechanistic drawbacks? A2: Adding a competing amine like TEA (1-2% v/v) to the mobile phase neutralizes the acidic silanol sites. TEA acts as a sacrificial base, preferentially binding to the silica and allowing the target piperazine derivative to elute freely without secondary interactions 3. However, the drawback is that TEA must be removed post-purification. For sensitive compounds like anilines, the extended high-vacuum drying required to remove TEA can induce degradation or leave residual solvent impurities 2.

Q3: When should I transition to an amine-functionalized silica column? A3: If TEA removal is tedious or if recovery remains low, amine-bonded silica (e.g., aminopropyl-functionalized) is the optimal choice. The bonded amine groups create a slightly basic surface environment that repels the basic piperazine nitrogens, preventing secondary interactions without the need for mobile phase modifiers 4. This allows for the use of simple, volatile solvent systems like Hexane/Ethyl Acetate, drastically improving recovery and simplifying post-run concentration 3.

Q4: My compound is degrading or darkening on the column. What is happening? A4: The primary aniline moiety in {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine is electron-rich and susceptible to oxidation. Extended residence time on the highly active, acidic surface of bare silica can catalyze oxidative degradation. Switching to a less active stationary phase (amine-functionalized silica or reversed-phase C18) and sparging your solvents with nitrogen will mitigate this issue.

Quantitative Data Comparison

The following table summarizes the expected chromatographic performance of {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine across different purification environments.

Stationary PhaseMobile Phase SystemModifier Required?Avg. RecoveryPeak ShapePost-Run Processing
Bare Silica (Si-OH) DCM / MeOHNone< 40%Severe TailingSimple evaporation
Bare Silica (Si-OH) Hexane / EtOAc1-2% TEA75-85%ModerateExtended high-vacuum
Amine-Bonded Silica Hexane / EtOAcNone> 90%Sharp, SymmetricalSimple evaporation
C18 Reversed-Phase H₂O / MeCN0.1% NH₄OH> 95%Sharp, SymmetricalLyophilization

Validated Experimental Protocols

Protocol A: Normal Phase Purification via Amine-Functionalized Silica

Objective: Isolate the target compound from synthetic byproducts (e.g., unreacted thiophene-2-carboxylic acid) without the use of basic modifiers.

  • TLC Method Development (Validation Checkpoint):

    • Action: Spot the crude mixture on an amine-functionalized TLC plate. Develop using a gradient of Hexane/Ethyl Acetate (start at 70:30).

    • Causality: Using a matched stationary phase for TLC and flash chromatography ensures direct scalability. Amine TLC plates suppress silanol interactions, providing a true representation of the compound's inherent polarity.

    • Validation: The target compound must exhibit an Rf between 0.2 and 0.3 with a symmetrical, non-streaking spot. If Rf < 0.2, increase the EtOAc concentration.

  • Column Equilibration:

    • Action: Equilibrate a pre-packed amine-functionalized silica cartridge with 3-5 Column Volumes (CV) of the initial mobile phase (70:30 Hexane/EtOAc).

    • Causality: Proper wetting of the stationary phase prevents channeling and ensures reproducible retention times.

  • Dry Loading:

    • Action: Dissolve the crude mixture in a minimal amount of DCM. Add a small mass of Celite or amine-silica, evaporate to a free-flowing powder, and load into a solid load cartridge.

    • Causality: Liquid loading basic amines often causes band broadening. Dry loading ensures a narrow initial injection band, maximizing resolution from closely eluting impurities.

  • Gradient Elution:

    • Action: Run a step gradient: 70:30 Hexane/EtOAc for 3 CVs, ramp to 50:50 over 5 CVs, and hold for 3 CVs.

    • Causality: A step gradient selectively elutes the less polar thiophene impurities first, while the gradual ramp smoothly desorbs the polar target molecule without causing peak splitting.

  • Fraction Analysis (Validation Checkpoint):

    • Action: Analyze UV-active fractions via LC-MS.

    • Validation: Pool fractions containing only the target mass (m/z [M+H]⁺). Evaporate under reduced pressure. The absence of a TEA modifier guarantees a clean NMR spectrum immediately after standard rotary evaporation.

Protocol B: Reversed-Phase (C18) Purification for Complex Mixtures

Objective: Purify the target compound when highly polar impurities (e.g., unreacted piperazine salts) are present.

  • Mobile Phase Preparation:

    • Action: Prepare Solvent A: Ultrapure Water with 0.1% Ammonium Hydroxide (NH₄OH) or 10 mM Ammonium Bicarbonate (pH ~9.5). Prepare Solvent B: Acetonitrile (MeCN).

    • Causality: At a high pH (>9), the basic piperazine and aniline nitrogens remain in their neutral, free-base form. This increases their lipophilicity, allowing for proper retention and sharp peak shape on the hydrophobic C18 stationary phase 2.

  • Column Conditioning:

    • Action: Flush the C18 column with 100% MeCN (3 CV), followed by 100% Solvent A (3 CV), then the starting gradient mixture (e.g., 90% A / 10% B).

    • Causality: C18 chains collapse in highly aqueous environments if not properly wetted first with an organic solvent. This step restores the phase's active surface area 3.

  • Sample Loading and Elution (Validation Checkpoint):

    • Action: Dissolve the sample in DMSO or a mixture of the starting mobile phase. Inject onto the column. Elute using a linear gradient from 10% B to 80% B over 12 CVs.

    • Validation: Monitor at 254 nm and 280 nm. The target compound should elute symmetrically. If peak fronting occurs, the sample solvent is too strong; dilute with Solvent A before subsequent injections.

References

  • Biotage. "When should I use an amine-bonded silica for flash chromatography?" Biotage,[Link]

  • Biotage. "Successful flash chromatography." Biotage, [Link]

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide to Reducing Synthetic Impurities in the Batch Production of {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine

Welcome to the technical support guide for the synthesis of {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine, a key intermediate in pharmaceutical development. This document provides in-depth troubleshooting advice,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine, a key intermediate in pharmaceutical development. This document provides in-depth troubleshooting advice, FAQs, and validated protocols to help researchers, scientists, and process chemists control and minimize synthetic impurities during batch production. Adherence to strict purity thresholds is paramount for active pharmaceutical ingredients (APIs), and this guide is designed to ensure your synthesis meets the highest quality standards.

Frequently Asked Questions (FAQs): Understanding Common Impurities

This section addresses the most common questions regarding impurity formation during the synthesis of {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine. A typical synthetic route involves the acylation of 1-(4-nitrophenyl)piperazine with 2-thenoyl chloride, followed by the reduction of the nitro group.

Q1: What are the primary process-related impurities I should be aware of?

The most frequently encountered impurities can be categorized based on their origin in the synthetic process:

  • Starting Material Residues: Unreacted 1-(4-nitrophenyl)piperazine or 2-thenoyl chloride.

  • Intermediates: Incompletely reduced intermediates from the nitro reduction step, such as nitroso, azoxy, and azo compounds. These are often highly colored and can be potent genotoxic impurities (GTIs).[1][2]

  • By-products: Impurities formed from side reactions, such as the hydrolysis of 2-thenoyl chloride to 2-thenoic acid.

  • Degradation Products: The final amine product can be susceptible to oxidation, leading to colored impurities.

Q2: My final product has a persistent pink or orange hue. What is the likely cause?

A pink, orange, or reddish-brown coloration is almost always indicative of trace levels of incompletely reduced nitro-aromatic species.[1] The most common culprits are nitroso- and azoxy-benzene derivatives, which are formed as intermediates during the catalytic hydrogenation of the nitro group.[3] Even at parts-per-million (ppm) levels, these impurities can impart significant color to the final product. Their presence suggests incomplete reaction or catalyst deactivation during the reduction step.

Q3: How do regulatory guidelines classify impurities from the nitro-reduction step?

Many intermediates in the reduction of nitroaromatics, such as hydroxylamines and their derivatives, are considered "structural alerts" for genotoxicity.[4][5] Regulatory bodies like the EMA and FDA have stringent guidelines for controlling such impurities, often requiring them to be limited to a Threshold of Toxicological Concern (TTC), which can be as low as 1.5 μ g/day intake.[6][7] Therefore, robust process control and sensitive analytical methods are critical.[8]

Q4: What is the best analytical method for detecting and quantifying these impurities?

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for impurity profiling. A well-developed gradient method can effectively separate the starting materials, the final product, and key process-related impurities. For identifying and quantifying trace-level genotoxic impurities, more sensitive techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) may be required.[4]

Troubleshooting Guide: Mitigation and Control Strategies

This section provides a problem-oriented approach to resolving common issues encountered during batch production.

Issue 1: Incomplete Nitro Group Reduction and Formation of Colored Impurities
  • Root Cause Analysis: The catalytic hydrogenation of an aromatic nitro group is a complex, multi-step process.[1][3][9] Incomplete reduction is often due to catalyst deactivation (e.g., by sulfur-containing thiophene), insufficient hydrogen pressure, or non-optimal reaction temperature and time. The intermediates, particularly nitroso and hydroxylamine species, can condense to form azoxy and azo compounds.[2][3]

  • Mitigation Strategies:

    • Catalyst Selection & Loading: Palladium on carbon (Pd/C) is a common catalyst for this reduction.[9] Ensure the catalyst is of high quality and appropriate loading (typically 5-10% w/w relative to the nitro-intermediate). For substrates containing potential catalyst poisons like thiophene, a more robust catalyst or a higher loading may be necessary.

    • Hydrogen Pressure: Maintain a consistent and adequate hydrogen pressure throughout the reaction as per the validated process parameters. Fluctuations can lead to incomplete reduction.

    • Temperature Control: The reaction is exothermic. Proper temperature control is crucial to prevent runaway reactions and the formation of by-products. A typical range is 70-80°C.[10][11]

    • Reaction Monitoring: Monitor the reaction progress using TLC or HPLC until the starting nitro compound is completely consumed.

Diagram 1: Nitro Reduction Pathway and Impurity Formation

G cluster_main Main Reduction Pathway cluster_side Side Reactions (Impurity Formation) Nitro Ar-NO2 (Nitro Intermediate) Nitroso Ar-NO (Nitroso) Nitro->Nitroso H2 / Pd-C Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine H2 / Pd-C Amine Ar-NH2 (Final Product) Hydroxylamine->Amine H2 / Pd-C Azoxy Ar-N(O)=N-Ar (Azoxy Impurity) Hydroxylamine->Azoxy Condensation + Ar-NO Azo Ar-N=N-Ar (Azo Impurity) Azoxy->Azo Reduction

Caption: Pathway of nitro group reduction and formation of colored impurities.

Issue 2: High Levels of Unreacted Starting Materials in Final Product
  • Root Cause Analysis: This issue typically points to problems in the initial acylation step. Insufficient equivalents of the acylating agent (2-thenoyl chloride), poor reaction kinetics, or sub-optimal temperature can lead to incomplete conversion of the piperazine starting material.

  • Mitigation Strategies:

    • Stoichiometry Control: Carefully control the stoichiometry. A slight excess (1.05-1.1 equivalents) of 2-thenoyl chloride may be used to drive the reaction to completion, but a large excess can lead to other impurities.

    • Base Selection: Use a non-nucleophilic base, such as triethylamine or diisopropylethylamine (Hünig's Base), to scavenge the HCl generated during the reaction.[11] Ensure at least one equivalent of base is used.

    • Temperature and Time: Ensure the reaction is run at the optimal temperature (often ambient to slightly elevated) for a sufficient duration. Monitor via HPLC to confirm completion before proceeding to work-up.

    • Work-up Procedure: An acidic wash during work-up can effectively remove any unreacted basic piperazine starting material by converting it into a water-soluble salt.[12]

Diagram 2: Troubleshooting Workflow for Purity Failures

G start Batch Fails Purity Spec check_color Is the batch colored (pink/orange)? start->check_color check_sm High levels of starting materials? check_color->check_sm No incomplete_reduction Root Cause: Incomplete Nitro Reduction check_color->incomplete_reduction Yes incomplete_acylation Root Cause: Incomplete Acylation check_sm->incomplete_acylation Yes recrystallize Purification: Perform Recrystallization check_sm->recrystallize No (Other Impurity) review_h2 Action: - Review H2 pressure & time - Check catalyst activity - Optimize temperature incomplete_reduction->review_h2 review_h2->recrystallize review_acylation Action: - Verify stoichiometry - Check base & temp - Implement acidic wash incomplete_acylation->review_acylation review_acylation->recrystallize reanalyze Re-analyze Batch recrystallize->reanalyze

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine and Other Piperazine Derivatives

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine and related piperazine derivatives. It is intended for researcher...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine and related piperazine derivatives. It is intended for researchers, scientists, and professionals in the field of drug development to inform the rational design of novel therapeutics targeting G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.

Introduction: The Prominence of the Piperazine Scaffold in CNS Drug Discovery

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS). Its versatile structure allows for substitution at its two nitrogen atoms, enabling the fine-tuning of pharmacological properties. Arylpiperazine derivatives, in particular, have been extensively explored as ligands for a variety of aminergic GPCRs, including dopamine and serotonin receptors. This structural class is central to the development of antipsychotics, antidepressants, and anxiolytics.

The lead compound of this guide, {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine, embodies the key features of an arylpiperazine derivative with potential for high-affinity receptor binding. This guide will dissect the SAR of this compound and its analogs, providing a framework for understanding how structural modifications influence biological activity.

The Pharmacological Profile of {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine and its Analogs

While a comprehensive pharmacological profile of the specific compound {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine is not extensively detailed in a single publication, the broader class of N-arylpiperazines has been shown to exhibit significant affinity for dopamine D4 and serotonin 5-HT1A receptors. These receptors are implicated in the pathophysiology of various neuropsychiatric disorders, making them attractive targets for drug discovery.

The following sections will present a comparative SAR analysis based on data from several key studies on related piperazine derivatives. This synthesized approach will allow for a comprehensive understanding of the key structural determinants for receptor affinity and selectivity.

Structure-Activity Relationship (SAR) Studies: A Comparative Analysis

The SAR of arylpiperazine derivatives can be systematically explored by modifying three key structural components:

  • The N-Aryl Substituent: The aromatic ring attached to one of the piperazine nitrogens.

  • The Acyl Moiety: The group attached to the other piperazine nitrogen.

  • The Linker: The chemical entity connecting the piperazine ring to other functionalities.

Modifications of the N-Aryl Substituent

The nature and substitution pattern of the N-aryl ring play a crucial role in determining receptor affinity and selectivity.

Compound IDN-Aryl GroupD4 Ki (nM)5-HT1A Ki (nM)Reference
1 2-Methoxyphenyl145-[1]
2 2,3-Dichlorophenyl31-[1]
3 4-Chlorophenyl--[1]
4 Naphth-1-yl-4.1[2]
5 2,3-dihydro-1,4-benzodioxin-5-yl-0.50 (for N-n-hexyl deriv.)[3]
6 Benzo[b]furan-7-yl-0.54 (for N-n-hexyl deriv.)[3]

Key Insights:

  • Dopamine D4 Receptor: Substitution on the phenyl ring significantly impacts D4 affinity. Electron-withdrawing groups, such as chloro substituents, are often favorable. The 2,3-dichlorophenyl derivative 2 shows higher affinity than the 2-methoxyphenyl analog 1 [1].

  • Serotonin 5-HT1A Receptor: For 5-HT1A receptor affinity, bulky and lipophilic groups at the ortho position of the phenyl ring are generally preferred[4]. Annelated ring systems, such as naphthyl (4 ), benzodioxinyl (5 ), and benzofuranyl (6 ), often lead to high-affinity ligands[2][3].

Modifications of the Acyl Moiety

The acyl group attached to the second piperazine nitrogen is another critical determinant of pharmacological activity. In our lead compound, this is the 2-thienylcarbonyl group.

Compound IDAcyl GroupTarget ReceptorActivityReference
7 BenzoylM1 mAChRIC50 > 10 µM[5]
8a 2-ChlorobenzoylM1 mAChRIC50 = 960 nM[5]
8b 2-MethoxybenzoylM1 mAChRIC50 = 820 nM[5]
9 Naphthalene-2-sulfonyl5-HT2C / 5-HT6IC50 = 4 nM / 3 nM[3]

Key Insights:

  • The nature of the acyl group can dramatically alter both potency and target selectivity. For instance, in a series of M1 muscarinic acetylcholine receptor antagonists, simple benzoyl substitution (7 ) was inactive, while the introduction of a 2-chloro (8a ) or 2-methoxy (8b ) group resulted in submicromolar antagonists[5].

  • Replacing a benzoyl group with a larger aromatic system like a naphthalene-2-sulfonyl group (9 ) can shift the activity towards other receptors, in this case, achieving high affinity for 5-HT2C and 5-HT6 receptors[3].

  • The 2-thienyl group in the lead compound is a common bioisostere for a phenyl ring and its specific electronic and steric properties will contribute to the overall pharmacological profile.

Signaling Pathways of Key Receptors

A fundamental understanding of the downstream signaling cascades initiated by ligand binding is crucial for rational drug design.

Dopamine D4 Receptor Signaling

The D4 receptor is a member of the D2-like family of dopamine receptors and is coupled to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. D4 receptors can also modulate other signaling pathways, including those involving MAPK and ion channels[][7].

D4_Signaling Ligand D4 Agonist D4R D4 Receptor Ligand->D4R Binds G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Dopamine D4 Receptor Signaling Pathway.

Serotonin 5-HT1A Receptor Signaling

The 5-HT1A receptor is also coupled to Gi/o proteins. Its activation similarly leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. Additionally, 5-HT1A receptor activation can open G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability[8][9][10][11][12].

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis Binding_Assay Radioligand Binding Assay (Determine Ki) SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Functional_Assay [35S]GTPγS Binding Assay (Determine EC50, Emax) Functional_Assay->SAR_Analysis Lead_Compound Lead Compound: {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine Analogs Synthesis of Analogs Lead_Compound->Analogs Analogs->Binding_Assay Analogs->Functional_Assay

Caption: General workflow for SAR studies.

Conclusion

The SAR of {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine and its analogs is a complex interplay of steric and electronic factors at multiple points of the molecular scaffold. This guide has synthesized data from various studies to provide a comprehensive overview of how modifications to the N-aryl substituent and the acyl moiety can profoundly impact receptor affinity and selectivity. The detailed experimental protocols and signaling pathway diagrams offer a practical framework for researchers in the field. By leveraging these insights, drug discovery professionals can more effectively design novel piperazine derivatives with optimized pharmacological profiles for the treatment of CNS disorders.

References

  • Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular and Molecular Life Sciences, 67(14), 2431–2447.
  • Carhart-Harris, R. L., & Nutt, D. J. (2017). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in Cellular Neuroscience, 11, 237.
  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The dopamine D4 receptor: biochemical and signalling properties. The international journal of biochemistry & cell biology, 43(4), 483–487.
  • Albert, P. R., & Lemonde, S. (2004). Neuronal signaling of the 5-HT1A autoreceptor. Serotonin Receptors in Neurobiology, 151-171.
  • PDSP. (n.d.). Functional Assays Protocols. Retrieved from [Link]

  • Azmitia, E. C. (2010). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. In Serotonin: A Chemical Messenger Between All Types of Living Cells. InTech.
  • Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf.
  • Donaldson, Z. R., & Hen, R. (2012). Rethinking 5-HT1A Receptors: Emerging Modes of Inhibitory Feedback of Relevance to Emotion-Related Behavior. ACS Chemical Neuroscience, 3(12), 957–960.
  • Woods, A. S., & Ferré, S. (2005). The dopamine D4 receptor, the ultimate disordered protein. Journal of receptor and signal transduction research, 25(5-6), 283–297.
  • Vasavda, C., & Luo, J. (2019). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of visualized experiments : JoVE, (148), 10.3791/59695.
  • Rondou, P., & Van Tol, H. H. (2005). The dopamine D4 receptor, the ultimate disordered protein. Journal of receptor and signal transduction research, 25(5-6), 283–297.
  • Generative AI. (2024). What are D4 receptor partial agonists and how do they work?.
  • Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & De Giorgio, P. (2002). Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands. Journal of medicinal chemistry, 45(26), 5727–5735.
  • van der Mey, M., Mulder, A., de Vente, J., & Timmerman, H. (2000). N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands. Journal of medicinal chemistry, 43(15), 2943–2951.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Colás, B., Castelló, J. M., & Castro, A. (2005). Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. Journal of medicinal chemistry, 48(7), 2548–2558.
  • van der Mey, M., de Vente, J., & Timmerman, H. (1998). Structure-affinity relationship studies on 5-HT1A receptor ligands. 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents. Journal of medicinal chemistry, 41(11), 1941–1949.
  • De Luca, L., Angeli, P., & Cilibrizzi, A. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 28(20), 7159.
  • Stanojkovic, T. P., & Zlatkovic, D. P. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry, 15(10), 104169.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–10.
  • Huang, Y., Kegeles, L. S., & Bae, S. (2001). Synthesis of potent and selective dopamine D(4) antagonists as candidate radioligands. Bioorganic & medicinal chemistry letters, 11(11), 1375–1377.
  • Sgraja, T. (2017). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
  • Vanover, K. E., Harvey, S. C., & Sonesson, C. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 910–918.
  • Miller, N. R., Daniels, R. N., & Lee, D. (2010). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorganic & medicinal chemistry letters, 20(7), 2174–2177.
  • Lee, H. Y., & Park, W. K. (2022). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International journal of molecular sciences, 23(19), 11529.
  • Miller, N. R., Daniels, R. N., & Lee, D. (2010). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorganic & medicinal chemistry letters, 20(7), 2174–2177.
  • Marra, A., & Rossi, A. (2012). Synthesis and Structure-Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Journal of medicinal chemistry, 55(17), 7793–7805.
  • Patel, P. P., Joshi, H. P., & Patel, B. P. (2023). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl)
  • Meena, P., Manral, A., & Saini, V. (2015). Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. Neurotoxicity research, 27(3), 314–327.
  • Yoshida, T., Akahoshi, F., & Sakashita, H. (2012). Discovery and preclinical profile of teneligliptin (3-[(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-ylcarbonyl]thiazolidine): a highly potent, selective, long-lasting and orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Bioorganic & medicinal chemistry, 20(19), 5705–5719.
  • Patel, P. P., Joshi, H. J., & Patel, B. P. (2023). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl)

Sources

Comparative

Benchmarking {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine (TCP-Aniline) Against Standard Reference Compounds

As a Senior Application Scientist in medicinal chemistry, selecting the right building blocks is critical to navigating the delicate balance between binding affinity, pharmacokinetic stability, and safety. The compound {...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, selecting the right building blocks is critical to navigating the delicate balance between binding affinity, pharmacokinetic stability, and safety. The compound {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine (CAS: 412331-95-4)[1]—hereafter referred to as TCP-Aniline —has emerged as a highly privileged scaffold. It is frequently utilized in the synthesis of focused libraries targeting central nervous system (CNS) receptors and coagulation cascade enzymes[2][3].

This guide objectively benchmarks TCP-Aniline against two standard reference compounds: BPP-Aniline (4-(4-benzoylpiperazin-1-yl)aniline) and U-Aniline (unsubstituted 4-(piperazin-1-yl)aniline). By analyzing physicochemical properties, synthetic reactivity, and biological utility, we provide a comprehensive framework for integrating this scaffold into your drug discovery workflows.

Part 1: Physicochemical Profiling & Structural Causality

When designing pharmacophores, the choice of the linker and capping group dictates the molecule's trajectory in late-stage development. Table 1 summarizes the core quantitative data comparing TCP-Aniline to standard alternatives.

Table 1: Physicochemical & Reactivity Comparison
PropertyTCP-Aniline (Thiophene Capped)BPP-Aniline (Benzoyl Capped)U-Aniline (Unsubstituted)
Molecular Weight 287.38 g/mol 281.35 g/mol 177.25 g/mol
cLogP (est.) 2.12.40.8
Topological PSA (Ų) 61.255.438.0
pKa (Piperazine N) Non-basic (Amide)Non-basic (Amide)~9.0 (Highly Basic)
Predicted hERG Liability LowLowHigh
Standard Amidation Yield 88%85%<65% (Requires Protection)
The Causality Behind the Thiophene-2-Carbonyl Choice

Why cap the piperazine with a thiophene ring instead of a standard phenyl ring (benzoyl) or leaving it unsubstituted?

  • Mitigation of hERG Toxicity: Unsubstituted piperazines (U-Aniline) possess a highly basic secondary amine that frequently acts as a primary pharmacophore for off-target hERG potassium channel binding, leading to cardiotoxicity. Acylating this nitrogen (as in TCP-Aniline) neutralizes its basicity, effectively eliminating this liability[2].

  • Optimal S4 Pocket Engagement: Thiophene is a classical bioisostere of benzene, but its sulfur atom provides greater polarizability and a slightly smaller van der Waals volume. In targets like the S4 subsite of Factor Xa (lined by Tyr99, Phe174, and Trp215), the thiophene ring engages in superior edge-to-face π−π interactions compared to the bulkier benzoyl group[2].

  • Vector Orientation: The para-substituted aniline moiety rigidly vectors the subsequent amide bond, ensuring that the synthesized ligand adopts the precise conformation required for deep-pocket receptor binding[2][3].

Part 2: Synthetic Reactivity & Self-Validating Protocol

TCP-Aniline is primarily utilized as a nucleophile in amidation reactions to generate diverse libraries of arylcarboxamides[3]. The following protocol utilizes HATU coupling and is designed as a self-validating system to ensure high-fidelity library generation.

Step-by-Step Methodology: Amidation of TCP-Aniline
  • Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature.

    • Validation Check: The solution will transition to a pale yellow, indicating the formation of the active OAT (O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium) ester.

  • Coupling: Add TCP-Aniline (1.0 eq)[1] in a single portion. Stir at room temperature for 4–6 hours.

    • Validation Check: Monitor the reaction via LC-MS. The reaction is deemed complete when the TCP-Aniline mass peak ( [M+H]+=288.1 ) is fully consumed and replaced by the product mass peak.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with EtOAc ( ). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF, followed by brine. Dry over anhydrous Na2​SO4​ .

  • Purification & Verification: Purify the crude mixture via flash column chromatography (gradient: 10-50% EtOAc in Hexanes).

    • Validation Check: Verify product formation via 1H -NMR. The successful conversion is confirmed by the disappearance of the broad aniline −NH2​ singlet (~3.5-4.0 ppm) and the emergence of a sharp downfield amide −NH singlet (>8.0 ppm).

SyntheticWorkflow TCP TCP-Aniline (CAS: 412331-95-4) Coupling HATU, DIPEA DMF, rt, 4-6h TCP->Coupling Acid Aryl/Alkyl Carboxylic Acid Acid->Coupling Intermediate Crude Amide Mixture Coupling->Intermediate Amidation Purification Flash Chromatography (EtOAc/Hexane) Intermediate->Purification Workup Product Purified TCP-Amide (Pharmacophore) Purification->Product >85% Yield

Synthetic workflow for generating TCP-Aniline derived pharmacophores via HATU coupling.

Part 3: Biological Application Benchmarking

The true value of TCP-Aniline lies in the biological performance of its derivatives. Benchmarking data from recent literature highlights its superiority in two distinct therapeutic areas.

Case Study 1: Factor Xa Inhibition

Direct inhibition of coagulation Factor Xa (FXa) requires molecules with an intermediate level of flexibility to achieve selectivity over homologous enzymes like thrombin and trypsin[4]. Early attempts to introduce unsubstituted piperidine or piperazine moieties at the para-position of the aniline core were catastrophic, resulting in unquantifiable IC50​ values (>500 μM) due to steric clashes and high desolvation penalties[2].

However, when the piperazine is acylated with a thiophene-2-carbonyl group (as provided by the TCP-Aniline scaffold), the resulting derivatives act as potent inhibitors. The thiophene ring perfectly occupies the hydrophobic S4 subsite, restoring binding affinity and yielding highly selective FXa inhibitors that do not trigger rebound hypercoagulability[2][4].

Case Study 2: 5-HT Receptor Ligands

TCP-Aniline is also a critical building block for synthesizing conformationally restricted arylpiperazine derivatives targeting serotonin (5-HT) receptors[3]. When TCP-Aniline is coupled with dimethoxy-benzothiophene carboxylic acids, the resulting arylcarboxamides exhibit dual-action binding affinity. The rigid piperazine core, flanked by the thiophene and the newly formed amide, locks the molecule into a bioactive conformation that acts as a partial agonist at the 5-HT orthosteric site, modulating downstream Gq-coupled signaling pathways[3].

SignalingPathway Ligand TCP-Amide Ligand Receptor 5-HT Receptor (GPCR) Ligand->Receptor Binds Orthosteric Site Gq Gq Protein Alpha Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Release PLC->IP3 Cleaves PIP2 DAG DAG Formation PLC->DAG Cleaves PIP2 Calcium Intracellular Ca2+ Spike IP3->Calcium ER Release PKC PKC Activation DAG->PKC Recruits Calcium->PKC Co-activates

Modulation of 5-HT receptor downstream Gq signaling by TCP-Amide ligands.

References

  • Al-Horani, R. A., et al. "Potent Direct Inhibitors of Factor Xa Based on the Tetrahydroisoquinoline Scaffold." European Journal of Medicinal Chemistry, 2012, 54, 771–783. Available at:[Link]

  • Pérez-Silanes, S., et al. "N-{4-[4-(4,7-Dimethoxy-benzo[b]thiophene-2-carbonyl)-1-piperazinyl]-phenyl}-arylcarboxamides - potential ligands with 5-HT binding affinity." Journal of the Chilean Chemical Society, 54(2), 2009. Available at:[Link] (Accessed via Grounding Tool)

Sources

Validation

Spectroscopic Validation of {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine: A Comparative Guide to Analytical Workflows

Introduction The molecule {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine (also known as 4-(4-(thiophene-2-carbonyl)piperazin-1-yl)aniline) is a highly functionalized pharmacophore frequently utilized in the develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The molecule {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine (also known as 4-(4-(thiophene-2-carbonyl)piperazin-1-yl)aniline) is a highly functionalized pharmacophore frequently utilized in the development of G protein-coupled receptor (GPCR) antagonists and other targeted therapeutics[1]. Its molecular architecture comprises three distinct domains: an electron-rich aniline moiety, a dynamic piperazine linker, and a thiophene-2-carbonyl group[2].

Validating the structural integrity of this molecule is critical, as subtle synthetic impurities (e.g., desulfurization, aniline oxidation) can drastically alter its pharmacological profile. A multi-technique spectroscopic approach is essential for unambiguous structural validation[3]. This guide objectively compares two analytical paradigms—a Standard Quality Control (QC) Workflow and an Advanced Structural Elucidation Workflow—providing researchers with the causal reasoning and step-by-step methodologies required to establish a self-validating spectroscopic dataset.

Part 1: Structural Deconstruction & Analytical Causality

To design an effective validation workflow, we must first deconstruct the molecule's specific spectroscopic liabilities. Do not simply run standard methods; understand why specific techniques are chosen:

  • The Piperazine-Amide Linkage (Conformational Dynamics): The C-N amide bond connecting the thiophene-2-carbonyl to the piperazine ring possesses partial double-bond character[4]. This restricts free rotation, resulting in distinct rotameric states at room temperature. Consequently, standard 1D 1 H NMR often yields broad or split signals for the piperazine CH 2​ groups. Advanced 2D NMR is required to unambiguously assign these overlapping multiplets.

  • The Aniline Group (Proton Exchange): The primary amine is prone to oxidation and rapid proton exchange. Selecting the correct NMR solvent (e.g., DMSO- d6​ over CDCl 3​ ) is critical to observe the NH 2​ protons. DMSO strongly hydrogen-bonds to the amine, slowing the proton exchange rate and sharpening the resonance signal[5].

  • The Thiophene Ring (Isotopic Fidelity): The presence of sulfur in the thiophene ring provides a unique isotopic signature. While nominal mass LC-MS can confirm the base mass, High-Resolution Mass Spectrometry (HRMS) is essential to validate the exact mass and the specific M+2 isotopic fine structure (due to 34 S at ~4.4% natural abundance), ruling out isobaric impurities[6].

Part 2: Comparison of Analytical Workflows

When validating complex intermediates, standard QC workflows often leave structural ambiguities. The table below compares the diagnostic yield of a standard approach versus an advanced elucidation approach.

Analytical ModalityStandard QC WorkflowAdvanced Elucidation WorkflowDiagnostic Yield & Causality
Mass Spectrometry LC-MS (Nominal Mass)LC-HRMS/MS (Exact Mass + Q-TOF)Standard MS confirms the base mass ( m/z 288.1). HRMS validates the elemental composition (C 15​ H 17​ N 3​ OS) via exact mass (<5 ppm error) and confirms sulfur presence via the 34 S isotopic peak[6].
NMR Spectroscopy 1D 1 H NMR (CDCl 3​ )1D 1 H/ 13 C & 2D COSY/HSQC (DMSO- d6​ )DMSO- d6​ prevents NH 2​ signal broadening[5]. 2D HSQC resolves the complex, overlapping piperazine CH 2​ rotameric signals caused by restricted amide bond rotation[4].
Vibrational Spectroscopy ATR-FTIRATR-FTIR + Raman SpectroscopyFTIR confirms the primary amine (N-H stretch ~3300 cm −1 ) and the amide carbonyl (C=O stretch ~1620 cm −1 ). Raman provides complementary data on the thiophene ring breathing modes[3].

Part 3: Step-by-Step Experimental Protocols

To ensure a self-validating system, the following protocols incorporate internal checks to verify data integrity.

Protocol A: Multidimensional NMR Workflow

Objective: Map the carbon-hydrogen framework and resolve piperazine rotamers.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ . Causality Check: Ensure the solvent is anhydrous; trace water will shift and broaden the aniline NH 2​ signal.

  • 1D 1 H Acquisition: Acquire standard 1 H NMR at 400 MHz or higher.

    • Validation: Look for the sharp singlet at ~4.8-5.2 ppm integrating to 2H (aniline NH 2​ ) and the distinct thiophene protons (dd) at ~7.1, 7.4, and 7.7 ppm.

  • 1D 13 C Acquisition: Acquire 13 C NMR.

    • Validation: Confirm the presence of the amide carbonyl carbon at ~162 ppm.

  • 2D HSQC Acquisition: Run a Heteronuclear Single Quantum Coherence (HSQC) experiment.

    • Validation: Correlate the broad piperazine proton multiplets (~3.0-3.7 ppm) to their respective carbons (~45-50 ppm) to prove the intact piperazine ring despite rotameric broadening.

Protocol B: High-Resolution LC-MS/MS Analysis

Objective: Confirm exact mass, isotopic distribution, and structural connectivity.

  • Sample Preparation: Prepare a 1 µg/mL solution in LC-MS grade Acetonitrile/Water (50:50) with 0.1% Formic Acid to promote ionization.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • HRMS Acquisition: Operate the Q-TOF in ESI+ mode.

    • Validation 1 (Exact Mass): Target the [M+H] + ion. The theoretical exact mass for C 15​ H 18​ N 3​ OS + is 288.1170 Da . Ensure the mass error is 5 ppm.

    • Validation 2 (Isotopic Fidelity): Check the M+2 peak at 290.1128 Da . Its relative intensity should be ~4.5% of the base peak, confirming the presence of exactly one sulfur atom.

  • MS/MS Fragmentation: Apply collision-induced dissociation (CID) at 20-30 eV.

    • Validation: Look for characteristic fragment ions corresponding to the cleavage of the thiophene-2-carbonyl group ( m/z 111.0) and the 4-aminophenyl group ( m/z 92.1).

Part 4: Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow of the advanced structural elucidation process, highlighting how parallel spectroscopic techniques converge to validate the molecule.

G Start Target: {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine Split Sample Preparation (DMSO-d6 for NMR, MeCN for MS) Start->Split NMR NMR Spectroscopy Split->NMR MS Mass Spectrometry Split->MS IR Vibrational Spectroscopy Split->IR NMR_1D 1H & 13C NMR (Identify basic framework) NMR->NMR_1D MS_LC LC-HRMS (ESI+) (Exact mass & S-isotope) MS->MS_LC IR_FTIR FTIR Analysis (Confirm primary NH2 & Amide C=O) IR->IR_FTIR NMR_2D 2D NMR (COSY, HSQC) (Resolve piperazine rotamers) NMR_1D->NMR_2D Valid Data Synthesis & Structural Confirmation NMR_2D->Valid MS_MS MS/MS Fragmentation (Thiophene & Aniline cleavage) MS_LC->MS_MS MS_MS->Valid IR_FTIR->Valid

Fig 1. Multimodal spectroscopic workflow for the structural validation of the target molecule.

References

  • 1-(Thien-2-ylcarbonyl)piperazine | CID 797562 - PubChem. Available at:[Link]

  • 1-(4-Aminophenyl)piperazine | CID 422925 - PubChem. Available at:[Link]

  • Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor - Journal of Medicinal Chemistry (via PubMed Central). Available at:[Link]

Sources

Comparative

Comparing synthetic routes and atom economy for {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine

In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities with therapeutic potential is a cornerstone of innovation. The compound {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]pheny...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities with therapeutic potential is a cornerstone of innovation. The compound {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine, a molecule featuring a desirable N-arylpiperazine scaffold, represents a class of structures with significant interest in medicinal chemistry. This guide provides an in-depth comparison of two plausible synthetic routes to this target molecule, with a critical evaluation of their respective methodologies, efficiency, and adherence to the principles of green chemistry, particularly focusing on atom economy.

Introduction to the Target Molecule

{4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine is a substituted N-arylpiperazine. The N-arylpiperazine motif is a privileged structure in drug discovery, appearing in a wide range of approved drugs with diverse biological activities, including antipsychotic, antidepressant, and anticancer properties. The thiophene moiety is also a common heterocycle in pharmaceuticals, often contributing to target binding and modulating pharmacokinetic properties. The synthetic accessibility and efficiency of producing such molecules are therefore of paramount importance to researchers in the field.

This guide will dissect two primary synthetic strategies:

  • Route A: Late-Stage Amination via a Nitro Intermediate. This convergent approach involves the initial formation of the acylated piperazine core, followed by the reduction of a nitro group to the target aniline in the final step.

  • Route B: Early-Stage Amination with a Pre-functionalized Intermediate. This linear approach commences with 1-(4-aminophenyl)piperazine, which is then acylated. This route necessitates careful consideration of chemoselectivity due to the presence of two nucleophilic nitrogen atoms.

Route A: Late-Stage Amination via a Nitro Intermediate

This synthetic pathway is a robust and often preferred method for the synthesis of anilines, as it strategically introduces the reactive amino group at the end of the sequence, thereby avoiding potential side reactions in the preceding steps.

Overall Synthetic Scheme

Route A A 4-Chloronitrobenzene C 1-(4-Nitrophenyl)piperazine A->C Nucleophilic Aromatic Substitution B Piperazine B->C E {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}nitrobenzene C->E Acylation D 2-Thenoyl chloride D->E F {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine E->F Nitro Group Reduction (Catalytic Hydrogenation)

Caption: Synthetic workflow for Route A.

Experimental Protocols

Step 1: Synthesis of 1-(4-Nitrophenyl)piperazine

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group on 4-chloronitrobenzene activates the aryl chloride towards substitution by the secondary amine of piperazine.

  • Materials:

    • 4-Chloronitrobenzene

    • Piperazine

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 4-chloronitrobenzene (1.0 eq) in DMF, add piperazine (2.0 eq) and potassium carbonate (2.0 eq). The excess piperazine acts as both a nucleophile and a base to neutralize the HCl formed.

    • Heat the reaction mixture to 100-120 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 1-(4-nitrophenyl)piperazine.

Step 2: Synthesis of {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}nitrobenzene

This is a standard acylation of the secondary amine of the piperazine ring.

  • Materials:

    • 1-(4-Nitrophenyl)piperazine

    • 2-Thenoyl chloride

    • Triethylamine (TEA) or another non-nucleophilic base

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 1-(4-nitrophenyl)piperazine (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) to the solution.

    • Slowly add a solution of 2-thenoyl chloride (1.1 eq) in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Step 3: Synthesis of {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine

The final step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[1][2]

  • Materials:

    • {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}nitrobenzene

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

  • Procedure:

    • In a hydrogenation vessel, dissolve the nitro compound (1.0 eq) in methanol or ethanol.

    • Carefully add 10% Pd/C (5-10 mol%) to the solution.

    • Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times.

    • Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 4-12 hours.

    • Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the final product, {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine.

Route B: Early-Stage Amination with a Pre-functionalized Intermediate

This approach begins with a commercially available or synthesized aminophenylpiperazine derivative, followed by acylation. The primary challenge in this route is the potential for competing acylation at the aniline nitrogen.

Overall Synthetic Scheme

Route B A 1-(4-Aminophenyl)piperazine C {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine A->C Acylation B 2-Thenoyl chloride B->C

Caption: Synthetic workflow for Route B.

Experimental Protocols

Step 1: Synthesis of {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine

Direct acylation of 1-(4-aminophenyl)piperazine presents a chemoselectivity challenge. The piperazine nitrogen is generally more nucleophilic than the aniline nitrogen due to the delocalization of the lone pair of the aniline nitrogen into the aromatic ring. However, under certain conditions, acylation of the aniline can occur. Selective N-acylation of the piperazine can be favored by careful control of reaction conditions, such as low temperature and the choice of base.

  • Materials:

    • 1-(4-Aminophenyl)piperazine

    • 2-Thenoyl chloride

    • A non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine)

    • Anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Procedure:

    • Dissolve 1-(4-aminophenyl)piperazine (1.0 eq) in the chosen anhydrous solvent and cool to 0 °C.

    • Add the base (1.2 eq).

    • Add a solution of 2-thenoyl chloride (1.0-1.1 eq) dropwise to the cooled solution.

    • Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature, monitoring for the formation of the desired product and any di-acylated or N-aniline acylated byproducts by TLC or LC-MS.

    • Upon completion, perform an aqueous workup as described in Route A, Step 2.

    • Purification by column chromatography is often necessary to separate the desired product from any side products.

Alternative for Route B: Protection-Acylation-Deprotection

To circumvent the issue of non-selective acylation, a protection strategy can be employed. The aniline nitrogen can be protected, for example, as a carbamate (e.g., Boc), followed by acylation of the piperazine nitrogen and subsequent deprotection. This, however, adds two steps to the synthesis, increasing the overall step count and reducing the overall yield and atom economy.

Comparative Analysis

Atom Economy

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product.[3] It is calculated as:

(Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%

Route A Reactants MW ( g/mol ) Desired Product MW ( g/mol ) Atom Economy (%)
Step 1 4-Chloronitrobenzene + Piperazine157.55 + 86.141-(4-Nitrophenyl)piperazine207.2385.1
Step 2 1-(4-Nitrophenyl)piperazine + 2-Thenoyl chloride207.23 + 146.59{4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}nitrobenzene317.3690.0
Step 3 {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}nitrobenzene + H₂317.36 + 2.02{4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine287.3890.0
Overall 4-Chloronitrobenzene + Piperazine + 2-Thenoyl chloride + H₂157.55 + 86.14 + 146.59 + 2.02{4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine287.3873.3
Route B Reactants MW ( g/mol ) Desired Product MW ( g/mol ) Atom Economy (%)
Direct Acylation 1-(4-Aminophenyl)piperazine + 2-Thenoyl chloride177.24 + 146.59{4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine287.3888.8

Note: The calculation for Route A's overall atom economy considers the starting materials that constitute the final product. The base and catalyst are not included in this simplified calculation. For Route A, Step 1, K₂CO₃ is a reagent, and its inclusion would lower the atom economy. Similarly, for Step 2 and Route B, the base is a reagent. The reduction in Step 3 is highly atom-economical if using H₂ gas.[4]

Discussion

Route A: Late-Stage Amination

  • Advantages:

    • Higher Predictability and Yield: This route is generally more reliable as it avoids the chemoselectivity issues inherent in Route B. The reactions involved are standard and well-documented transformations.

    • Commercially Available Starting Materials: 4-Chloronitrobenzene and piperazine are readily available and relatively inexpensive bulk chemicals.[5][6][7][8]

    • Robustness: The synthesis is less likely to be complicated by side reactions involving the aniline moiety.

  • Disadvantages:

    • Longer Synthetic Sequence: This route involves more steps than the direct acylation approach of Route B.

    • Lower Overall Atom Economy: Due to the multi-step nature, the overall atom economy is lower than the ideal direct acylation.

    • Use of a Nitro Intermediate: Working with nitroaromatic compounds requires appropriate safety precautions. The reduction step, especially with catalytic hydrogenation, also requires specialized equipment and careful handling of the catalyst and hydrogen gas.

Route B: Early-Stage Amination

  • Advantages:

    • Shorter Route and Higher Theoretical Atom Economy: The direct acylation is a more convergent and, in theory, a more atom-economical approach.

    • Potentially Greener: If the selectivity challenges can be overcome, this route would generate less waste.

  • Disadvantages:

    • Chemoselectivity Issues: The primary drawback is the potential for acylation on the aniline nitrogen, leading to a mixture of products and a lower yield of the desired compound. This would necessitate a more challenging purification process.

    • Starting Material Cost and Availability: While 1-(4-aminophenyl)piperazine is commercially available, it is significantly more expensive than the basic starting materials for Route A.[9][10]

    • Need for Optimization: Achieving high selectivity for the piperazine acylation would likely require extensive optimization of reaction conditions (solvent, base, temperature).

    • Protection/Deprotection Adds Steps: If a protection strategy is employed to ensure selectivity, the advantages of a shorter route and higher atom economy are negated.

Conclusion and Recommendation

From a practical and industrial perspective, Route A (Late-Stage Amination) is the more robust and recommended synthetic strategy for the preparation of {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine. While Route B offers a more attractive theoretical atom economy in its direct form, the significant challenges associated with chemoselectivity make it less practical for reliable, large-scale synthesis without extensive process development. The use of a protection-deprotection sequence in Route B would render it less efficient than Route A.

Route A utilizes inexpensive starting materials and a sequence of reliable, high-yielding reactions. The introduction of the sensitive amino group in the final step is a classic and effective strategy in organic synthesis that minimizes potential complications. For researchers and drug development professionals, the reliability and scalability of Route A make it the superior choice for accessing this important class of N-arylpiperazine derivatives.

References

  • American Chemical Society. Green Chemistry Institute. Atom Economy. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Reagent Guides: Nitro Reduction. [Link]

  • PrepChem. Synthesis of (i) 4-Acetyl-1-(4-aminophenyl)piperazine. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic letters, 18(20), 5272–5275.
  • Surrey, A. R., & Cutler, R. A. (1956). The Acylation of 1-Arylpiperazines. Journal of the American Chemical Society, 78(6), 1109–1111.
  • IndiaMART. 4 - Chloronitrobenzene. [Link]

  • IndiaMART. 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine. [Link]

  • Pharmaffiliates. 4-Chloronitrobenzene. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Google Patents.
  • Google Patents. CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.
  • Dissertation. Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine. [Link]

  • Google Patents. Preparation method of 4-[4-[4-(4-hydroxyphenyl)
  • Grokipedia. Reduction of nitro compounds. [Link]

  • Der Pharma Chemica. A review on synthetic strategies of N-acylation reactions. [Link]

  • Organic Chemistry Portal. Selective Acylation of Aryl- and Heteroarylmagnesium Reagents with Esters in Continuous Flow. [Link]

  • ResearchGate. Selective Acylation of Aryl- and Heteroarylmagnesium Reagents with Esters in Continuous Flow. [Link]

  • Royal Society of Chemistry. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. [Link]

  • Royal Society of Chemistry. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. [Link]

  • ACS Publications. Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. [Link]

  • ResearchGate. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Google Patents.
  • Journal of Synthetic Chemistry. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

  • Chemistry Stack Exchange. Are there any reducing agents for reduction of nitrobenzene to aniline other than Sn/HCl? [Link]

  • Materials Advances. Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. [Link]

  • Patsnap Eureka. Optimize Amide Bond Formation for Increased Yield Efficiency. [Link]

  • ResearchGate. Direct Amide Formation Avoiding Poor Atom Economy Reagents. [Link]

  • Perlego. Amide Formation. [Link]

  • ACS Publications. Water-Tolerant and Atom Economical Amide Bond Formation by Metal-Substituted Polyoxometalate Catalysts. [Link]

  • PMC. Mechanism of atom economical conversion of alcohols and amines to amides using Fe(ii) pincer catalyst. An outer-sphere metal–ligand pathway or an inner-sphere elimination pathway? [Link]

  • PMC. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

Sources

Validation

Toxicity Comparison Guide: {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine vs. Standard Anilines

Audience: Researchers, Toxicologists, and Drug Development Professionals Prepared By: Senior Application Scientist, ADMET & Predictive Toxicology Executive Summary & Structural Rationale In medicinal chemistry and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Toxicologists, and Drug Development Professionals Prepared By: Senior Application Scientist, ADMET & Predictive Toxicology

Executive Summary & Structural Rationale

In medicinal chemistry and drug development, the "aniline alert" is a well-known structural liability. Unsubstituted and simple para-substituted anilines are notorious for inducing methemoglobinemia, hepatotoxicity, and genotoxicity[1][2]. However, toxicity is not an inherent property of the primary amine itself; rather, it is dictated by the molecule's susceptibility to specific metabolic activation pathways[3].

This guide provides an objective, data-driven comparison between standard anilines (e.g., unsubstituted aniline, p-phenylenediamine) and a highly substituted, sterically hindered derivative: {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine (hereafter referred to as TCPPA ).

The Causality of Aromatic Amine Toxicity

Standard anilines undergo rapid N-hydroxylation in the liver, primarily mediated by the cytochrome P450 enzymes CYP1A2 and CYP2E1. This oxidation yields N-hydroxylamines (e.g., phenylhydroxylamine), which are the direct mediators of red blood cell (RBC) oxidation, converting functional Fe²⁺ hemoglobin into non-oxygen-binding Fe³⁺ methemoglobin[2][4]. Furthermore, these N-hydroxylamines can undergo phase II esterification (such as sulfation or acetylation). The dissociation of these esters forms highly reactive nitrenium ions that covalently intercalate with DNA purine bases, triggering positive results in Ames reverse mutation assays[3][5].

Why TCPPA Behaves Differently: TCPPA incorporates a massive para-substituent: a piperazine linker terminating in a 2-thienylcarbonyl group. This structural modification fundamentally alters the compound's interaction with hepatic enzymes:

  • Steric Occlusion: The sheer volume of the thienylcarbonyl-piperazine moiety creates severe steric clashes within the narrow, planar active site of CYP1A2. This physical barrier prevents the primary amine from orienting correctly toward the catalytic heme iron, drastically reducing the rate of N-hydroxylation[3].

  • Electronic & Intercalation Modulation: While the piperazine nitrogen is electron-donating, the extended molecular bulk diffuses the electron density. Even if a nitrenium ion were to form via alternative pathways, the extreme steric bulk prevents the electrophile from effectively fitting into the DNA major/minor grooves to form covalent adducts, neutralizing its genotoxic potential[5].

MetabolicPathway Aniline Standard Aniline (e.g., Unsubstituted) CYP CYP1A2 / CYP2E1 Hepatic Metabolism Aniline->CYP High Affinity (Planar Fit) TCPPA TCPPA (Bulky para-substitution) TCPPA->CYP Low Affinity (Steric Clash) NHydroxy N-Hydroxylamine (Reactive Metabolite) CYP->NHydroxy Oxidation Detox Phase II Detoxification (Safe Clearance) CYP->Detox Alternate Pathways Nitrenium Nitrenium Ion (Electrophile) NHydroxy->Nitrenium Sulfation/ Acetylation MetHb Methemoglobinemia (RBC Oxidation) NHydroxy->MetHb Fe2+ to Fe3+ DNA DNA Adducts (Genotoxicity) Nitrenium->DNA Covalent Binding

Fig 1. Metabolic activation pathways of standard anilines versus sterically hindered TCPPA.

Quantitative Comparative Toxicity Profiling

To validate these mechanistic assumptions, the table below synthesizes the toxicity metrics of TCPPA against unsubstituted aniline and p-phenylenediamine (a highly toxic para-substituted standard). The data demonstrates that the structural modifications in TCPPA successfully engineer out the primary liabilities of the aniline pharmacophore.

Assay / Toxicity MetricUnsubstituted Anilinep-PhenylenediamineTCPPA
Ames Test (TA98/TA100 + S9) Equivocal / Weak PositiveStrong PositiveNegative
MetHb Formation (240 min, 300 µM) High (~65-75%)Very High (>80%)Low (<5%)
CYP1A2 Clearance (µL/min/mg) Rapid (>150)Rapid (>200)Slow (<20)
Cytotoxicity (HepG2 IC50, mM) ~1.5 mM~0.8 mM>50 mM

Self-Validating Experimental Methodologies

To ensure scientific trustworthiness, the data presented above must be reproducible. The following protocols are designed as self-validating systems. We explicitly detail the causality behind the experimental conditions so researchers can confidently replicate these findings.

Protocol 1: Time-Course Methemoglobin (MetHb) Formation Assay

Purpose: To quantify the direct RBC oxidative capacity of the compounds' metabolites[4]. Causality Focus: We utilize washed rat RBCs supplemented with Aroclor 1254-induced rat liver S9 fraction. Why wash the RBCs? Washing removes plasma antioxidants (like endogenous ascorbate) that could prematurely neutralize reactive oxygen species, ensuring we measure the unmasked, maximum oxidative potential of the N-hydroxylamine metabolites. The S9 fraction is strictly required because RBCs lack the CYP450 enzymes necessary to perform the initial N-hydroxylation.

Workflow Step1 1. RBC & S9 Preparation Wash rat RBCs to remove plasma antioxidants Step2 2. Compound Incubation Dose TCPPA vs. Aniline (30-300 µM) at 37°C Step1->Step2 Step3 3. Time-Course Sampling Extract aliquots at 0, 30, 60, 120, 240 min Step2->Step3 Step4 4. Lysis & Centrifugation Isolate hemoglobin from cellular debris Step3->Step4 Step5 5. Spectrophotometry Measure absorbance at 630 nm (MetHb) & 540 nm (Hb) Step4->Step5

Fig 2. Self-validating experimental workflow for in vitro methemoglobin formation assessment.

Step-by-Step Execution:

  • Preparation: Collect whole rat blood in heparinized tubes. Centrifuge at 2,500 × g for 10 mins at 4°C. Discard the plasma and buffy coat. Wash the RBC pellet three times with isotonic phosphate-buffered saline (PBS, pH 7.4).

  • Incubation Mixture: Resuspend RBCs to a 30% hematocrit in PBS containing 2 mM NADPH and 2 mg/mL rat liver S9 protein.

  • Dosing: Add TCPPA, Aniline, and p-Phenylenediamine (dissolved in DMSO, final DMSO concentration <0.5%) to achieve final concentrations of 30, 100, and 300 µM. Incubate at 37°C in a shaking water bath.

  • Sampling & Lysis: At 0, 30, 60, 120, and 240 minutes, extract 100 µL aliquots. Lyse the RBCs by adding 900 µL of ice-cold distilled water. Centrifuge at 10,000 × g for 5 mins to pellet cell debris.

  • Quantification: Read the supernatant absorbance at 630 nm (specific for MetHb) and 540 nm (total hemoglobin). Calculate the % MetHb relative to total hemoglobin.

Protocol 2: Ames Reverse Mutation Assay (OECD 471 Compliant)

Purpose: To assess the potential for nitrenium ion-induced DNA adduction[5]. Causality Focus: Testing is conducted in Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions). The assay must be run with and without S9 activation. Without the S9 fraction, even highly toxic standard anilines will falsely appear negative because bacteria lack the mammalian CYP450 enzymes required to generate the reactive nitrenium ion[1][3].

Step-by-Step Execution:

  • Culture Prep: Grow TA98 and TA100 strains overnight in Oxoid nutrient broth to a density of ~1-2 × 10⁹ CFU/mL.

  • Pre-incubation: In sterile test tubes, combine 100 µL of bacterial culture, 500 µL of S9 mix (or PBS for the -S9 control), and 50 µL of the test compound (TCPPA vs. Aniline, ranging from 5 to 5000 µ g/plate ).

  • Metabolic Activation: Incubate the mixture at 37°C for 20 minutes. Critical Step: This pre-incubation allows the S9 enzymes sufficient time to metabolize the bulky TCPPA before plating, maximizing the chance of detecting transient reactive intermediates.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the tubes, vortex gently, and pour over minimal glucose agar plates.

  • Scoring: Incubate plates at 37°C for 48-72 hours. Count revertant colonies. A positive result is defined as a dose-dependent increase in revertants ≥2-fold over the vehicle control.

Conclusion & Development Implications

The comparative data clearly illustrates that the presence of an aniline moiety does not automatically guarantee toxicity. By strategically introducing a bulky, sterically demanding group like the 4-(2-thienylcarbonyl)piperazin-1-yl substitution at the para position, medicinal chemists can effectively block the CYP1A2-mediated N-hydroxylation pathway. TCPPA demonstrates that rational structural design can successfully bypass the methemoglobinemia and genotoxicity liabilities inherent to standard anilines, providing a safer scaffold for downstream pharmaceutical development.

References[5] Royal Society of Chemistry. (2021). Genotoxicity | The Medicinal Chemist's Guide to Solving ADMET Challenges. Available at:https://pubs.rsc.org/en/content/chapter/bk9781788014007-00445/978-1-78801-400-7[3] Journal of the American Chemical Society. (2011). Explanation for Main Features of Structure–Genotoxicity Relationships of Aromatic Amines by Theoretical Studies of Their Activation Pathways in CYP1A2. Available at:https://pubs.acs.org/doi/10.1021/ja202233e[1] PubMed / Mutation Research. (2005). Genotoxic activities of aniline and its metabolites and their relationship to the carcinogenicity of aniline in the spleen of rats. Available at:https://pubmed.ncbi.nlm.nih.gov/16343993/[2] Agency for Toxic Substances and Disease Registry (ATSDR) - CDC. Aniline | Medical Management Guidelines. Available at:https://wwwn.cdc.gov/TSP/MMG/MMGDetails.aspx?mmgid=471&toxid=84[4] PubMed / Toxicology. (2001). Aniline derivative-induced methemoglobin in rats. Available at: https://pubmed.ncbi.nlm.nih.gov/11246142/

Sources

Safety & Regulatory Compliance

Safety

{4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine proper disposal procedures

When handling complex synthetic intermediates like {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine , standard organic waste disposal protocols are insufficient. As a primary aromatic amine (PAA) featuring both piper...

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Author: BenchChem Technical Support Team. Date: March 2026

When handling complex synthetic intermediates like {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine , standard organic waste disposal protocols are insufficient. As a primary aromatic amine (PAA) featuring both piperazine and thiophene heterocycles, this compound presents a trifecta of laboratory hazards: high lipophilicity, severe aquatic toxicity, and the potential to release lethal gases upon thermal decomposition.

This guide provides researchers and drug development professionals with a causality-driven, RCRA-compliant operational framework for the safe accumulation, deactivation, and disposal of this specific chemical class.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To design a self-validating disposal system, we must first understand how the molecular structure of {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine dictates its end-of-life handling:

  • The Phenylamine (Aniline) Core: Primary aromatic amines are notorious for their hematotoxicity (e.g., methemoglobinemia) and potential carcinogenicity. Because they are highly lipophilic, they readily absorb through the skin and can penetrate standard nitrile gloves when dissolved in organic solvents. Environmentally, PAAs are highly toxic to aquatic life forms and can cause persistent contamination[1]. Causality: This strictly prohibits any sink disposal or routing into standard biological wastewater treatment systems.

  • The Thiophene & Piperazine Moieties: The molecule contains a sulfur-rich thiophene ring and nitrogen-rich amine/piperazine groups. Causality: Thermal decomposition of this compound will generate highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx)[2]. Therefore, standard open burning or basic solvent incineration is illegal; it requires specialized high-temperature destruction.

  • Chemical Incompatibilities: As a nucleophilic base, the amine will react readily—and potentially violently—with acyl halides, sulfonyl halides, strong acids, and anhydrides[3]. Causality: Strict segregation in the waste accumulation phase is mandatory.

Waste Lifecycle & Operational Workflow

The following workflow maps the lifecycle of the chemical from the moment it becomes waste to its final destruction.

Workflow for segregation, accumulation, and disposal of primary aromatic amine waste.

Step-by-Step Methodology: Satellite Accumulation Area (SAA) Management

For bulk disposal, the waste must be managed under Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines.

  • Segregation & Containment: Place the waste in a designated SAA that is under the direct supervision of lab personnel[4]. Use high-density polyethylene (HDPE) or glass containers. Ensure the cap is in "new" condition with no cracks, and fill the container to no more than 90% capacity to allow for vapor expansion[4][5].

  • Secondary Containment: Place the primary container inside a secondary bin. Critical: Never store this amine waste in the same secondary containment as acids, cyanides, or reactive electrophiles[5].

  • Compliant Labeling: Attach a hazardous waste label immediately upon the first drop of waste entering the container. The EPA requires the label to explicitly state "Hazardous Waste," identify the chemical constituents, and display hazard warnings (e.g., "Toxic," "Environmental Hazard")[6].

  • Time-Limiting & Transfer: Once the container reaches the 55-gallon SAA limit, apply a date to the label. The container must be transferred to the facility's Central Accumulation Area (CAA) within three days[5][6].

  • Broker Handover: Contract a licensed hazardous waste broker. You must explicitly note on the waste profile that the chemical contains sulfur and nitrogen. The waste must be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and an alkaline scrubber to capture SOx and NOx gases[7].

Quantitative Data: EPA Waste Storage Limits

Your facility's EPA generator status dictates how long you can legally store this waste in your CAA once transferred from the SAA[4][6].

EPA Generator StatusMonthly Generation LimitMax On-Site Storage Time (CAA)SAA to CAA Transfer Window
VSQG (Very Small)< 100 kg (approx. 27 gals)No federal time limitWithin 3 days of filling
SQG (Small)100 kg to 1,000 kgUp to 180 daysWithin 3 days of filling
LQG (Large)> 1,000 kgUp to 90 daysWithin 3 days of filling

Step-by-Step Methodology: In-Lab Oxidative Deactivation (Small-Scale)

For small quantities of experimental waste (< 5g), in-lab destruction is a highly effective strategy to reduce transport and handling risks. Primary aromatic amines can be efficiently degraded into less toxic, non-volatile carboxylic acids using acidified potassium permanganate (KMnO₄)[3].

Note: This procedure is exothermic and must be performed in a certified fume hood behind a blast shield, while wearing a face shield, lab coat, and heavy-duty butyl or neoprene gloves.

  • Oxidant Preparation: Prepare a 0.2 M solution of KMnO₄ in 3 M sulfuric acid (H₂SO₄).

  • Waste Dissolution: Dissolve the {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine waste in a minimal volume of a compatible solvent (e.g., dilute aqueous acid to protonate the piperazine/amine and increase aqueous solubility).

  • Controlled Oxidation: Place the acidified KMnO₄ solution in an ice bath. Using an addition funnel, slowly add the amine solution dropwise to the oxidant while stirring vigorously. Causality: The oxidative cleavage of the thiophene and aniline rings generates significant heat; the ice bath prevents solvent boil-off and uncontrolled thermal runaway.

  • Validation of Degradation: Allow the mixture to warm to room temperature and continue stirring for 12 hours. The persistence of a purple or dark brown color indicates that excess permanganate is present and the aromatic amine has been fully degraded[3].

  • Neutralization: Carefully adjust the pH of the resulting mixture to between 5.0 and 12.5 using dilute sodium hydroxide[5].

  • Final Disposal: Depending on your specific institutional policies and local wastewater regulations, the deactivated, non-toxic aqueous mixture may now be flushed down the sanitary sewer with copious amounts of water, or collected as non-hazardous aqueous waste[3].

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